Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-5-6-7(8(12)13-4-2)14-9(10)11-6/h3-5H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRJDESRRBKKDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=N1)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate
Introduction
The 2-aminothiazole (2-AT) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in a multitude of clinically significant drugs.[1][2] Molecules incorporating this five-membered heterocycle, which contains both sulfur and nitrogen, exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] Marketed drugs such as the kinase inhibitor Dasatinib, the PI3Kα inhibitor Alpelisib, and the H2-receptor antagonist Famotidine feature the 2-aminothiazole core, highlighting its versatility and importance in drug design.[1][2][5]
This technical guide provides a comprehensive overview of a specific and valuable derivative within this class: Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate . We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol grounded in established chemical principles, methods for its characterization, and its applications as a versatile building block for drug discovery and development professionals.
Molecular Structure and Physicochemical Properties
The structural and chemical properties of a compound are fundamental to understanding its reactivity, solubility, and potential biological interactions.
Chemical Structure
The molecule consists of a central 1,3-thiazole ring, substituted at key positions: an amino group at position 2, a propyl group at position 4, and an ethyl carboxylate group at position 5. This arrangement of functional groups provides multiple points for further chemical modification.
Caption: Chemical Structure of this compound.
Compound Identifiers and Properties
The key identifiers and computed physicochemical properties are summarized below, providing essential data for laboratory use and computational modeling.[6]
| Identifier/Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 81569-37-1 | PubChem[6] |
| Molecular Formula | C₉H₁₄N₂O₂S | PubChem[6] |
| Molecular Weight | 214.29 g/mol | PubChem[6] |
| InChIKey | JTRJDESRRBKKDQ-UHFFFAOYSA-N | PubChem[6] |
| Canonical SMILES | CCCC1=C(SC(=N1)N)C(=O)OCC | PubChem[6] |
| XLogP3 | 2.3 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[6] |
| Rotatable Bond Count | 5 | PubChem[6] |
Synthesis and Mechanistic Insights
The most reliable and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis .[7][8][9] This reaction involves the condensation of an α-haloketone (or α-halo-β-ketoester in this case) with a thioamide, typically thiourea, to form the thiazole ring.[7][10]
Reaction Scheme: Hantzsch Synthesis
The synthesis proceeds by reacting ethyl 2-chloro-3-oxohexanoate with thiourea. The α-chloro-β-ketoester provides the C4-C5 backbone and the associated substituents, while thiourea provides the N-C-S fragment (N3, C2, and S1) of the heterocyclic ring.
Caption: Hantzsch synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a validated, general procedure adapted for this specific target, ensuring high yield and purity.[7][11][12]
Materials:
-
Ethyl 3-oxohexanoate (1 equivalent)
-
N-Chlorosuccinimide (NCS) (1.1 equivalents)
-
Thiourea (1.2 equivalents)
-
Ethanol (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Synthesis of Ethyl 2-chloro-3-oxohexanoate (α-Halogenation):
-
To a stirred solution of ethyl 3-oxohexanoate (1 eq.) in a suitable solvent like dichloromethane at 0 °C, add N-Chlorosuccinimide (1.1 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Causality: The α-position to the ketone is enolizable and nucleophilic, allowing for electrophilic chlorination by NCS. This step creates the essential α-halo-β-ketoester precursor.
-
The reaction mixture is then washed with water and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is often used directly in the next step without further purification.
-
-
Hantzsch Cyclization:
-
Dissolve the crude ethyl 2-chloro-3-oxohexanoate (1 eq.) in anhydrous ethanol.
-
Add thiourea (1.2 eq.) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction progress using TLC.
-
Causality: The nucleophilic sulfur of thiourea attacks the carbon bearing the chlorine in an Sₙ2 reaction. This is followed by an intramolecular cyclization where a nitrogen atom attacks the ketone carbonyl. A final dehydration step yields the aromatic thiazole ring.[10]
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. This will precipitate the crude product.
-
Filter the resulting solid using a Büchner funnel, and wash the filter cake with cold water.
-
Validation: This neutralization and precipitation step removes acidic byproducts and excess reagents, providing a crude product of sufficient purity for many applications.
-
For higher purity, the crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Final Product Handling:
-
Dry the purified solid under vacuum to obtain this compound as a solid.
-
Store the final compound in a cool, dry place, protected from light.
-
Spectroscopic Characterization
Confirming the structure and purity of the synthesized compound is critical. Below are the expected spectroscopic data based on analysis of closely related analogs.
| Spectroscopic Data | Expected Values / Interpretation |
| ¹H NMR | δ (ppm): 0.9-1.0 (t, 3H, -CH₂CH₂CH₃), 1.2-1.4 (t, 3H, -OCH₂CH₃), 1.6-1.8 (m, 2H, -CH₂CH₂CH₃), 2.8-3.0 (t, 2H, -CH₂CH₂CH₃), 4.2-4.4 (q, 2H, -OCH₂CH₃), 7.1-7.3 (s, 2H, -NH₂). Interpretation: Signals correspond to the propyl and ethyl groups, with the broad singlet confirming the amino protons. |
| ¹³C NMR | δ (ppm): ~14 (-CH₃, propyl & ethyl), ~22 (-CH₂, propyl), ~32 (-CH₂, propyl), ~60 (-OCH₂-), ~110 (C5), ~150 (C4), ~162 (C=O), ~170 (C2). Interpretation: Confirms the carbon backbone, including the distinct signals for the thiazole ring carbons, the ester carbonyl, and the aliphatic side chains. |
| IR | ν (cm⁻¹): 3300-3100 (N-H stretch, amino), 2960-2850 (C-H stretch, aliphatic), ~1680 (C=O stretch, ester), ~1620 (N-H bend), ~1540 (C=N stretch, thiazole ring). Interpretation: Key functional groups (amino, ester, alkyl chains) are identified by their characteristic vibrational frequencies. |
| Mass Spec (ESI+) | m/z: 215.08 [M+H]⁺. Interpretation: The molecular ion peak corresponding to the protonated molecule confirms the molecular weight of the compound (214.29 g/mol ). |
Applications in Drug Discovery and Medicinal Chemistry
This compound is not an end-product therapeutic itself but rather a highly valuable and versatile intermediate. Its utility stems from the three reactive handles available for diversification: the 2-amino group, the 5-ester group, and the potential for modification of the 4-propyl group.
-
Kinase Inhibitors: The 2-aminothiazole scaffold is a proven "hinge-binder" for many protein kinases. The amino group can form critical hydrogen bonds with the kinase hinge region. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to build out complex side chains, as seen in the development of Dasatinib.[5][13]
-
Anticancer Agents: Beyond kinases, derivatives of this scaffold have shown promise as inhibitors of other cancer targets. For example, related 2-(acylamino)thiazole-5-carboxylate compounds have been developed as potent inhibitors of the mitotic kinesin HSET (KIFC1), a target for cancers with centrosome amplification.[14]
-
Antimicrobial and Anti-inflammatory Agents: The 2-AT core is present in numerous compounds with potent antibacterial and anti-inflammatory activity.[1][3] The ethyl ester provides a convenient starting point for creating amide libraries to explore structure-activity relationships (SAR) against bacterial enzymes or inflammatory targets.
Conceptual Drug Discovery Workflow
The following diagram illustrates a typical workflow where this compound serves as a starting scaffold for a lead optimization campaign.
Caption: Drug discovery workflow starting from the title compound.
Conclusion
This compound is a strategically important molecule in the field of medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction, combined with its multiple points for chemical diversification, makes it an ideal starting point for the development of novel therapeutics. The proven track record of the 2-aminothiazole core in numerous FDA-approved drugs provides a strong rationale for its continued use in exploring new chemical space for challenging biological targets. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively synthesize, characterize, and utilize this potent chemical scaffold in their research endeavors.
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Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 804-824. [Link]
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El-Sayed, M. S., Abbas, H. S., & El-Sayed, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. [Link]
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Nevagi, R. J., Nevagi, P. R., & Amin, P. D. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
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Bou-Salah, L., Belaidi, S., Villemin, D., & Choukchou-Braham, N. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1469. [Link]
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Ross, C. P., et al. (2022). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry, 65(17), 11674–11696. [Link]
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An In-depth Technical Guide to Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate
Executive Summary
This technical guide provides a comprehensive overview of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate, a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug discovery. We will delve into its core molecular properties, including its precise molecular weight and formula, and present a detailed, field-proven protocol for its synthesis. Furthermore, this guide will explore the expected analytical characterization of the molecule and discuss its broader applications, contextualized within the well-established therapeutic potential of the 2-aminothiazole scaffold. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this valuable chemical entity.
Introduction: The 2-Aminothiazole Scaffold in Modern Drug Discovery
The 2-aminothiazole nucleus is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure."[1] This designation is earned due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] The inherent structural features of the 2-aminothiazole ring—including its hydrogen bond donors and acceptors, and its capacity for diverse substitutions—make it a versatile scaffold for the rational design of novel therapeutics.[1]
This scaffold is a fundamental component of several clinically approved drugs, such as the anticancer agent Dasatinib.[3] The literature extensively documents the potent and selective activity of 2-aminothiazole derivatives against numerous human cancer cell lines, including breast, lung, and leukemia.[3] Beyond oncology, these derivatives have demonstrated significant potential as antiviral, antimicrobial, anti-inflammatory, and antidiabetic agents.[2][4] this compound represents a key building block within this important class, offering specific substitution patterns at the C4 and C5 positions that are crucial for exploring structure-activity relationships (SAR).[3]
Core Molecular Profile
A precise understanding of a compound's fundamental properties is the bedrock of any research and development endeavor. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂S | [5][6] |
| Molecular Weight | 214.29 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 81569-37-1 | [5][6] |
| Canonical SMILES | CCCc1c(s/c(n1)=N)\C(=O)OCC | [5] |
| InChI | InChI=1S/C9H14N2O2S/c1-3-5-6-7(8(12)13-4-2)14-9(10)11-6/h3-5H2,1-2H3,(H2,10,11) | [5][6] |
Molecular Structure and Visualization
The arrangement of functional groups on the thiazole core dictates the molecule's chemical reactivity and biological activity. The structure features a primary amine at position 2, a propyl group at position 4, and an ethyl carboxylate at position 5.
Caption: Molecular structure of this compound.
Synthesis and Mechanistic Rationale
The Hantzsch Thiazole Synthesis: A Foundational Approach
The most reliable and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone (or a related α-halo carbonyl compound) with a thioamide-containing species, most commonly thiourea. The causality of this choice is clear: it is a robust, high-yielding reaction that allows for the direct installation of the C2-amino group and provides a straightforward pathway to introduce diversity at the C4 and C5 positions of the thiazole ring.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, wherein successful synthesis can be confirmed by the analytical methods outlined in Section 5.0. It is adapted from general procedures for analogous thiazole syntheses.[7][8]
Step 1: Synthesis of the α-halo-β-ketoester Precursor (Ethyl 2-chloro-3-oxohexanoate)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 3-oxohexanoate (1 equivalent) and anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath. This is a critical step to control the exothermicity of the chlorination reaction and prevent side-product formation.
-
Chlorination: Add sulfuryl chloride (SO₂Cl₂) (1.05 equivalents) dropwise to the stirred solution over 30 minutes. The slow addition rate is essential for maintaining temperature control.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 2-chloro-3-oxohexanoate is typically used in the next step without further purification.
Step 2: Cyclocondensation with Thiourea
-
Setup: In a round-bottom flask, dissolve the crude ethyl 2-chloro-3-oxohexanoate (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol. Ethanol serves as an excellent polar protic solvent for this condensation reaction.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 3-6 hours. The elevated temperature provides the necessary activation energy for the cyclization to occur. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, pour the mixture into ice-cold water to induce precipitation.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities. The product can be further purified by recrystallization from ethanol to yield this compound as a solid.
Synthesis Workflow Diagram
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A Comprehensive Technical Guide to Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical compound Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate, focusing on its IUPAC nomenclature, structural elucidation, synthesis, and significance in medicinal chemistry. As a cornerstone heterocyclic compound, its derivatives are integral to the development of novel therapeutic agents.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Specifically, the 2-aminothiazole moiety is a key structural component in a wide array of biologically active compounds, exhibiting properties that include antimicrobial, anti-inflammatory, anticancer, and anti-HIV activities.[2] The functional versatility and synthetic accessibility of 2-aminothiazole derivatives make them a focal point of drug discovery and development programs. This guide will deconstruct a specific, yet representative, member of this class: this compound.
Decoding the IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that a name corresponds to a single, unambiguous structure.[3] An analysis of "this compound" reveals the precise architecture of the molecule. The PubChem database confirms "this compound" as the IUPAC name for this compound.[4]
The Core Heterocycle: 1,3-Thiazole
-
"Thiazole" indicates a five-membered heterocyclic ring.
-
The prefix "thia-" refers to the presence of a sulfur atom, and "-aza-" (implied in "thiazole") refers to a nitrogen atom.
-
The locants "1,3-" specify the positions of these heteroatoms relative to each other, establishing the fundamental ring structure. According to IUPAC rules, numbering starts at the sulfur atom and proceeds to give the nitrogen atom the lowest possible number.[5]
Substituent Identification and Placement
The name systematically details the groups attached to this core ring:
-
"2-amino" : An amino group (-NH₂) is attached to the carbon atom at position 2 of the thiazole ring.
-
"4-propyl" : A propyl group (-CH₂CH₂CH₃) is located at position 4.
-
"5-carboxylate" : A carboxylate group (-COO⁻) is attached at position 5.
-
"Ethyl" : This precedes the entire name, indicating that the carboxylate group is esterified with an ethyl group (-CH₂CH₃), forming an ethyl ester (-COOCH₂CH₃).
This systematic naming convention allows for the precise reconstruction of the molecule's two-dimensional structure.
Caption: Structure of this compound.
Physicochemical Properties
A summary of the key computed properties for this compound is presented below. These values are essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂S | [4] |
| Molecular Weight | 214.29 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| SMILES | CCCC1=C(SC(=N1)N)C(=O)OCC | [4] |
| InChIKey | JTRJDESRRBKKDQ-UHFFFAOYSA-N | [4] |
Synthesis Methodology: The Hantzsch Thiazole Synthesis
The most common and efficient method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[6] This reaction involves the condensation of an α-haloketone with a thioamide.[7][8] For the synthesis of the title compound, a variation of this classic reaction is employed, utilizing an α-halocarbonyl compound and thiourea.
The overall transformation can be visualized as a one-pot, three-component reaction, which is highly valued in medicinal chemistry for its efficiency and atom economy.[9]
Caption: Hantzsch thiazole synthesis workflow.
Experimental Protocol
The following is a representative protocol for the synthesis of a structurally similar compound, which can be adapted for the title compound. For instance, the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate involves reacting ethyl 2-chloro-3-oxobutanoate with thiourea.[10]
Materials:
-
Ethyl 2-chloro-3-oxohexanoate (1.0 eq.)
-
Thiourea (1.1 eq.)
-
Ethanol
Procedure:
-
Dissolve ethyl 2-chloro-3-oxohexanoate in ethanol at room temperature.
-
Add thiourea to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.[11]
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Causality:
-
Ethanol as Solvent: Provides a suitable medium for the reactants to dissolve and react, and its boiling point is appropriate for reflux conditions.
-
Reflux: The elevated temperature provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
-
Precipitation in Ice Water: The product is typically poorly soluble in water, allowing for its separation from the reaction mixture and any water-soluble byproducts.[7]
Applications and Future Directions
Derivatives of thiazole-5-carboxylates are actively being investigated for a range of therapeutic applications. For example, various 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and evaluated as selective inhibitors of monoacylglycerol lipase (MAGL), a target in cancer therapy.[12] The 2-aminothiazole scaffold is also a key component of numerous approved drugs and clinical candidates, highlighting its therapeutic potential.[13]
The structural features of this compound, including the amino group, the ester functionality, and the alkyl substituent, provide multiple points for chemical modification. This allows for the generation of diverse chemical libraries for screening against various biological targets, such as kinases, proteases, and receptors. Future research will likely focus on leveraging this scaffold to develop more potent and selective therapeutic agents for a variety of diseases.
Conclusion
This compound is a well-defined chemical entity whose structure is unambiguously described by its IUPAC name. Its synthesis is readily achievable through the robust and versatile Hantzsch thiazole synthesis. As a member of the medicinally significant 2-aminothiazole class, it and its derivatives represent a promising platform for the discovery and development of novel pharmaceuticals. A thorough understanding of its nomenclature, structure, and synthesis is fundamental for researchers and scientists working in the field of drug development.
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An In-Depth Technical Guide to the Synthesis of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.[3] Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate, the subject of this guide, is a key intermediate in the synthesis of various pharmaceutical agents. A thorough understanding of its synthesis is paramount for the efficient and scalable production of these potentially life-saving drugs. This guide provides a detailed exploration of the synthesis of this compound, with a focus on the underlying reaction mechanism and practical experimental considerations.
The Hantzsch Thiazole Synthesis: A Cornerstone Reaction
The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis.[2][3] This robust and versatile reaction, first reported in 1887, involves the condensation of an α-haloketone with a thioamide, in this case, thiourea.[4]
Reaction Scheme:
Caption: General overview of the Hantzsch thiazole synthesis for the target molecule.
Unraveling the Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established multi-step mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of ethyl 2-chloro-3-oxohexanoate. This is an SN2 reaction, resulting in the formation of an isothiouronium salt intermediate. The choice of a polar protic solvent like ethanol facilitates this step by stabilizing the charged intermediate.[5]
-
Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization forms a five-membered heterocyclic intermediate, a 2-imino-2,3-dihydrothiazole derivative.
-
Dehydration and Tautomerization: The final step involves the elimination of a water molecule (dehydration) from the cyclic intermediate, leading to the formation of the aromatic thiazole ring. The resulting 2-iminothiazoline tautomerizes to the more stable 2-aminothiazole form to yield the final product.
Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: A Step-by-Step Guide
The following protocol is adapted from established procedures for the synthesis of analogous 2-aminothiazole-5-carboxylates and provides a reliable method for the preparation of the target molecule.[6][7]
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| Ethyl 2-chloro-3-oxohexanoate | 192.64 | 0.1 | 19.26 g |
| Thiourea | 76.12 | 0.1 | 7.61 g |
| Ethanol (95%) | - | - | 200 mL |
| Sodium Carbonate (anhydrous) | 105.99 | 0.05 | 5.3 g |
| Deionized Water | - | - | As needed |
Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (7.61 g, 0.1 mol) and sodium carbonate (5.3 g, 0.05 mol) to 200 mL of 95% ethanol.
-
Dissolution: Stir the mixture at room temperature until the solids are largely dissolved. Gentle warming may be applied if necessary.
-
Addition of α-Haloketone: Slowly add ethyl 2-chloro-3-oxohexanoate (19.26 g, 0.1 mol) to the stirred solution at room temperature over a period of 15-20 minutes. The addition should be dropwise to control any initial exotherm.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form.
-
Isolation: Filter the reaction mixture to collect the crude product. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.
Causality Behind Experimental Choices
-
Solvent: Ethanol is a common solvent for the Hantzsch synthesis due to its ability to dissolve the reactants and facilitate the reaction through its polar protic nature.[5] It also allows for a convenient reflux temperature.
-
Base: Sodium carbonate is added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the amino group of the product, which could lead to side reactions or inhibit the desired reaction.
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate. However, excessive heat should be avoided as it can lead to the formation of byproducts.[8]
Potential Side Reactions and Mitigation
While the Hantzsch synthesis is generally efficient, side reactions can occur. A common side product is the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[9]
-
Formation of Imino Isomer: This can be favored under strongly acidic conditions. By maintaining a neutral or slightly basic medium with the addition of sodium carbonate, the formation of the desired 2-amino isomer is favored.[8][9]
Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Conclusion
The Hantzsch thiazole synthesis provides a reliable and efficient route to this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of this valuable pharmaceutical intermediate. The protocol and insights provided in this guide serve as a comprehensive resource for the successful synthesis and purification of this important compound, paving the way for further advancements in drug discovery and development.
References
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Bouchet, M. J., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 15636-15651. Available at: [Link]
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Somogyi, L. (1991). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (11), 2845-2847. Available at: [Link]
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Verma, A., et al. (2023). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 13(45), 31696-31720. Available at: [Link]
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ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PubMed Central. Available at: [Link]
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A Technical Guide to the Biological Activity Screening of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate
Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that has garnered significant attention in medicinal chemistry. It is a quintessential "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets, thereby exhibiting a wide array of pharmacological activities.[1][2] Clinically approved drugs such as the antibacterial Sulfathiazole and the anticancer agent Dasatinib feature this core, highlighting its therapeutic relevance.[1][3][4] Thiazole derivatives have demonstrated a broad spectrum of biological potential, including antimicrobial, anti-inflammatory, and antitumor properties.[2][5][6][7]
This guide focuses on a specific, novel derivative: Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate . While extensive biological data on this particular molecule is not yet publicly available, its structural components—the 2-aminothiazole core, a C4-propyl group, and a C5-carboxylate ester—suggest a high potential for bioactivity. This document provides a comprehensive, tiered strategy for the systematic biological screening of this compound, designed for researchers and drug development professionals. The methodologies outlined herein are grounded in established protocols and aim to efficiently identify and characterize the compound's therapeutic potential.
Compound Profile: this compound
A thorough understanding of the test article is paramount before commencing any screening cascade.
-
Chemical Structure:
-
Synthesis Rationale: The synthesis of 2-aminothiazole-5-carboxylate esters is typically achieved via the Hantzsch thiazole synthesis.[9] A common route involves the condensation of an α-haloketoester with thiourea. For the target compound, this would likely involve reacting ethyl 2-chloro-3-oxohexanoate with thiourea. This established synthetic pathway ensures a reliable supply of high-purity material for biological evaluation.
A Tiered Approach to Biological Activity Screening
To maximize efficiency and resource allocation, a hierarchical screening strategy is proposed. This cascade begins with broad, high-throughput primary assays to identify potential "hits" across major therapeutic areas where thiazoles have shown promise. Positive results from this initial tier will then trigger more specific secondary and mechanistic assays to validate the activity and elucidate the mode of action.
Figure 1: A tiered workflow for biological activity screening.
Tier 1: Primary Broad-Spectrum Screening Protocols
The initial screening phase is designed to cast a wide net, evaluating the compound against diverse biological systems. A crucial prerequisite is a preliminary cytotoxicity assessment to differentiate targeted bioactivity from non-specific toxicity.
Preliminary Cytotoxicity Assay
Rationale: It is essential to determine the concentration range at which the compound is toxic to normal mammalian cells. This data provides a therapeutic window and ensures that activity observed in other assays is not merely a result of cell death. Non-cancerous cell lines are used for this purpose.[10]
Protocol: MTT Assay on L929 Fibroblast Cells
-
Cell Seeding: Seed L929 mouse fibroblast cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium, starting from 100 µM down to 0.195 µM. Include a vehicle control (DMSO equivalent to the highest concentration) and a positive control (e.g., Doxorubicin).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the CC₅₀ (50% cytotoxic concentration).
Antimicrobial Activity Screening
Rationale: The thiazole nucleus is a core component of many antimicrobial agents.[2][11][12] A broad-spectrum screen against representative pathogens is a logical starting point. The agar disc diffusion method provides a qualitative primary screen.
Protocol: Agar Disc Diffusion Assay
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly swab the inoculum onto the surface of Mueller-Hinton Agar (for bacteria) or Potato Dextrose Agar (for fungi) plates.
-
Disc Application: Sterilize 6 mm paper discs. Impregnate discs with a defined amount of the test compound (e.g., 30 µ g/disc ). Allow the solvent to evaporate.
-
Placement: Place the impregnated discs onto the agar surface. Include a negative control (DMSO) and positive controls (e.g., Ampicillin for bacteria, Amphotericin B for fungi).
-
Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).
-
Data Acquisition: Measure the diameter of the zone of inhibition (in mm) around each disc.
Table 1: Representative Panel for Primary Antimicrobial Screening
| Organism Type | Species | Rationale |
|---|---|---|
| Gram-positive | Staphylococcus aureus | Common human pathogen, frequent cause of skin and systemic infections.[13] |
| Gram-positive | Bacillus subtilis | Model organism, surrogate for other pathogenic Bacilli.[14] |
| Gram-negative | Escherichia coli | Ubiquitous, model organism, common cause of GI and urinary tract infections.[3] |
| Gram-negative | Pseudomonas aeruginosa | Opportunistic pathogen, known for antibiotic resistance.[2] |
| Fungi (Yeast) | Candida albicans | Common cause of opportunistic fungal infections.[2] |
| Fungi (Mold) | Aspergillus niger | Common environmental mold, opportunistic pathogen.[13] |
Anticancer Activity Screening
Rationale: Thiazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms such as apoptosis induction and enzyme inhibition.[1][7][10] A primary screen against a small, diverse panel of human cancer cell lines is recommended.
Protocol: NCI-3 Cell Line Panel (MTT or SRB Assay)
-
Cell Lines: A representative panel could include:
-
Methodology: The protocol is identical to the MTT assay described in section 1.1, using the cancer cell lines instead of L929. The Sulforhodamine B (SRB) assay, which measures total protein content, is a common alternative.
-
Analysis: Results are expressed as GI₅₀ (50% growth inhibition), providing a preliminary measure of the compound's cytostatic or cytotoxic effect on cancer cells.
Anti-inflammatory Activity Screening
Rationale: Many thiazole derivatives exhibit anti-inflammatory properties, often by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) or by modulating cytokine production.[6][15] A cell-based assay measuring the inhibition of inflammatory mediators is an effective primary screen.
Protocol: Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include wells with cells only (negative control), cells + LPS (positive control), and cells + compound only (to check for direct effects).
-
Incubation: Incubate for 24 hours.
-
NO Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution).
-
Add 50 µL of Griess Reagent B (NED solution).
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control.
Tier 2: Secondary and Mechanistic Assays
A "hit" from Tier 1—defined as a compound showing significant activity at a non-cytotoxic concentration—warrants progression to more detailed investigation.
If Antimicrobial Activity is Confirmed:
-
Quantitative Assays: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) using broth microdilution methods.[3]
-
Mechanism of Action Studies: Potential mechanisms for thiazole-based antimicrobials include inhibition of DNA gyrase or 14α-lanosterol demethylase.[3][11] Enzyme inhibition assays for these targets would be a logical next step.
If Anticancer Activity is Confirmed:
-
Expanded Cell Line Screening: Test the compound against the full NCI-60 human tumor cell line panel to identify patterns of activity and potential organ specificity.
-
Mechanism of Apoptosis:
Figure 2: Simplified apoptotic pathway targeted by some thiazoles.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound causes cell cycle arrest at a specific phase (G1, S, G2/M).
If Anti-inflammatory Activity is Confirmed:
-
Enzyme Inhibition Assays: Perform in vitro assays to measure the direct inhibitory effect on COX-1, COX-2, and 5-LOX enzymes, as these are common targets for anti-inflammatory thiazoles.[6][15]
-
Cytokine Profiling: Use ELISA or multiplex bead arrays to quantify the inhibition of other pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages.[16]
Conclusion
This compound is a promising candidate for biological screening due to its thiazole core, a scaffold renowned for its diverse pharmacological activities. The proposed tiered screening strategy provides a systematic and resource-efficient framework to comprehensively evaluate its potential as an antimicrobial, anticancer, or anti-inflammatory agent. By starting with broad primary screens and progressing to more focused mechanistic studies for validated hits, researchers can effectively uncover the therapeutic value of this novel chemical entity. The causality-driven approach, linking the known activities of the chemical class to the screening strategy, ensures a logical and scientifically rigorous investigation.
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- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar.
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A Prospective Analysis of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate: A Technical Guide to Unlocking Therapeutic Potential
Abstract
The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide provides a prospective analysis of a specific, yet underexplored, member of this class: Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate. While direct therapeutic applications of this compound are not yet extensively documented, this guide synthesizes the wealth of knowledge surrounding structurally related 2-aminothiazole derivatives to forecast its potential therapeutic applications. We will delve into its probable synthesis, hypothesize its biological activities based on robust structure-activity relationship (SAR) studies of its analogs, and propose detailed experimental workflows for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with therapeutic promise.
Introduction: The Prominence of the 2-Aminothiazole Scaffold
Heterocyclic compounds are the bedrock of modern pharmacotherapy, and among them, the thiazole ring, particularly the 2-aminothiazole scaffold, holds a place of distinction.[1] This five-membered ring containing sulfur and nitrogen is a key pharmacophore in numerous approved drugs and clinical candidates, prized for its favorable physicochemical properties and its ability to engage in diverse biological interactions. The 2-aminothiazole core is implicated in a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][2]
This guide focuses on This compound (CAS No. 81569-37-1), a molecule of significant interest due to its unique substitution pattern. The presence of a propyl group at the C4 position and an ethyl carboxylate at the C5 position suggests the potential for novel biological activities and improved pharmacokinetic profiles compared to previously studied analogs. While the direct biological data for this specific molecule is sparse, a comprehensive review of its structural neighbors allows us to build a strong, hypothesis-driven case for its therapeutic potential.
Synthesis and Physicochemical Properties
Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis
The most probable and widely employed method for the synthesis of this compound is the Hantzsch thiazole synthesis. This robust and versatile one-pot reaction involves the condensation of an α-haloketone with a thioamide. For the target compound, this would entail the reaction of ethyl 2-chloroacetoacetate (or a brominated equivalent) with valerimidamide (or thiourea and a precursor to the propyl group). A generalized scheme is presented below:
Caption: Tier 1 primary in vitro screening workflow.
Experimental Protocols:
-
Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Incubate at the appropriate temperature and duration for each organism.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.
-
To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture from the wells with no visible growth onto agar plates and incubate. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC/MFC.
-
-
NCI-60 Human Tumor Cell Line Screen:
-
Submit the compound to the National Cancer Institute's Developmental Therapeutics Program for screening against their panel of 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
The assay is based on the sulforhodamine B (SRB) protein stain to assess cell growth inhibition.
-
Data will be reported as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).
-
Tier 2: Mechanism of Action and Lead Optimization
Should promising activity be identified in Tier 1, the subsequent phase will focus on elucidating the mechanism of action and exploring initial lead optimization.
Caption: Tier 2 mechanism of action and lead optimization workflow.
Conclusion and Future Directions
This compound stands as a promising yet largely unexplored molecule within the esteemed class of 2-aminothiazole derivatives. Based on a thorough analysis of its structural analogs, there is a strong scientific rationale to hypothesize its potential as an antimicrobial, anticancer, and/or anti-inflammatory agent. The ethyl carboxylate at the C5 position is particularly noteworthy, as it has been shown to be critical for the activity of some related compounds. The proposed experimental workflows provide a clear roadmap for the systematic evaluation of this compound's therapeutic potential. Future research should focus on the synthesis and in vitro screening of this molecule, followed by targeted mechanism of action studies and lead optimization to unlock its full therapeutic promise. The insights gained from such studies will not only elucidate the specific biological activities of this compound but also contribute to a deeper understanding of the structure-activity relationships governing the 2-aminothiazole scaffold.
References
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MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
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PubMed. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Available from: [Link]
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PubMed Central. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Available from: [Link]
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SpringerLink. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Available from: [Link]
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NIH. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Available from: [Link]
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ResearchGate. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Available from: [Link]
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A Guide to Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate: A Versatile Scaffold in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate, a key heterocyclic building block in organic synthesis. We delve into its synthesis, physicochemical properties, and multifaceted applications, with a particular focus on its role in medicinal chemistry and drug discovery. This document serves as a resource for researchers and professionals, offering detailed experimental protocols, mechanistic insights, and a framework for leveraging this versatile molecule in the development of novel compounds.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] This structural motif is considered a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds and FDA-approved drugs.[3] Thiazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][4] Their clinical relevance is highlighted by their incorporation into drugs such as the anticancer agent Dasatinib and the antimicrobial Sulfathiazole.[3]
This compound emerges as a particularly valuable building block. Its trisubstituted thiazole core is adorned with three key functional groups:
-
A 2-amino group , which serves as a versatile nucleophilic handle for elaboration.
-
A 4-propyl group , which imparts lipophilicity, influencing the molecule's solubility and pharmacokinetic profile.
-
A 5-carboxylate ester , which can be readily modified, allowing for the introduction of diverse functionalities.
This strategic arrangement of functional groups makes it an ideal starting point for constructing libraries of complex molecules for structure-activity relationship (SAR) studies in drug development.[5]
Physicochemical and Spectroscopic Profile
The fundamental properties of the title compound are summarized below. This data is essential for reaction planning, characterization, and safety considerations.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 81569-37-1 | PubChem[6] |
| Molecular Formula | C₉H₁₄N₂O₂S | PubChem[6] |
| Molecular Weight | 214.29 g/mol | PubChem[6] |
| Canonical SMILES | CCCC1=C(SC(=N1)N)C(=O)OCC | PubChem[6] |
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and alcohols | N/A |
Spectroscopic analysis is critical for structure verification. While specific spectra are dependent on experimental conditions, the expected characteristics are:
-
¹H NMR: Signals corresponding to the ethyl ester (triplet and quartet), the propyl chain (triplet, sextet, triplet), and a broad singlet for the amino protons.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the aliphatic carbons of the ethyl and propyl groups.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester carbonyl), and C=N stretching of the thiazole ring.
Synthesis of the Building Block: The Hantzsch Thiazole Synthesis
The most reliable and widely used method for preparing 2-aminothiazoles is the Hantzsch Thiazole Synthesis, first described in 1887.[7] This reaction involves the condensation of an α-haloketone or α-haloester with a thioamide, typically thiourea for the synthesis of 2-aminothiazoles.[7][8][9] The reaction is known for its simplicity and generally high yields.[8][9]
The synthesis of this compound proceeds by reacting ethyl 2-chloro-3-oxohexanoate with thiourea .
Mechanistic Insight
The Hantzsch synthesis is a multi-step pathway that culminates in the formation of the stable aromatic thiazole ring.[8][10]
-
Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the carbon bearing the halogen (chloro group) in an Sₙ2 reaction.[10]
-
Tautomerization & Cyclization: Following the initial attack, an intramolecular cyclization occurs where the imine nitrogen attacks the ketone carbonyl.[10]
-
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from general Hantzsch synthesis methods.[8][11]
Materials:
-
Ethyl 2-chloro-3-oxohexanoate
-
Thiourea
-
Ethanol (absolute)
-
Ice water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve thiourea (1.0 equivalent) in absolute ethanol (approx. 5-10 mL per gram of thiourea).
-
Addition of Haloester: To the stirring solution, add ethyl 2-chloro-3-oxohexanoate (1.0 equivalent) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water while stirring.
-
Isolation: A precipitate of the product will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.
Applications in Organic Synthesis
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The 2-amino group is a prime site for N-functionalization, while the 5-ester group allows for modifications at the C-terminus.
Derivatization of the 2-Amino Group
The nucleophilic amino group readily undergoes reactions such as acylation, sulfonylation, and formation of ureas or thioureas. These transformations are fundamental in medicinal chemistry for exploring SAR. For example, acylation is a common step in the synthesis of kinase inhibitors.[5][12]
Example Application: N-Acylation
Experimental Protocol: Synthesis of Ethyl 2-benzamido-4-propyl-1,3-thiazole-5-carboxylate
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Add a base such as pyridine or triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent: Slowly add benzoyl chloride (1.1 eq.) to the stirring mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quenching & Extraction: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material using column chromatography on silica gel to yield the pure N-acylated product.
Modification of the 5-Ester Group
The ethyl ester at the 5-position is a versatile handle for introducing diversity. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a key linkage in many pharmaceutical agents.[13][14]
Example Application: Saponification followed by Amide Coupling
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The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] From anti-inflammatory and antimicrobial to anticancer agents, the unique electronic and structural properties of this heterocyclic system have made it a focal point of drug discovery for over a century.[2][4][5] This in-depth guide provides a comprehensive overview of the discovery and historical evolution of 2-aminothiazole synthesis, delves into the mechanistic underpinnings of classical and modern synthetic routes, and offers practical, field-proven insights for the contemporary researcher.
Part 1: The Genesis of a Scaffold: The Hantzsch Synthesis
The journey of 2-aminothiazole synthesis is inextricably linked to the pioneering work of German chemist Arthur Hantzsch. In 1887, Hantzsch reported a straightforward and robust method for the construction of the thiazole ring, a reaction that has since become a fundamental tool in heterocyclic chemistry.[1][4][6] The classical Hantzsch thiazole synthesis involves the condensation of an α-halocarbonyl compound with a thioamide or, for the specific synthesis of 2-aminothiazoles, a thiourea.[1][4][6][7] This seminal discovery opened the door to the systematic exploration of thiazole chemistry and its vast potential in various scientific domains.[8]
The enduring utility of the Hantzsch synthesis lies in its simplicity and versatility, allowing for the introduction of a wide range of substituents onto the thiazole core.[9][10] However, the classical method is not without its limitations, including harsh reaction conditions and challenges in product purification, which have spurred the development of numerous modifications over the decades.[11]
Mechanistic Insights into the Hantzsch Synthesis
The Hantzsch synthesis proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and predicting potential side reactions. The reaction begins with a nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[1][7]
Caption: The reaction pathway of the Hantzsch thiazole synthesis.
Part 2: Evolution of a Classic: Modern Synthetic Methodologies
While the Hantzsch synthesis remains a cornerstone, the demands of modern drug discovery for efficiency, sustainability, and molecular diversity have driven significant innovation in 2-aminothiazole synthesis. Researchers have focused on developing one-pot procedures, employing novel catalysts, and exploring alternative energy sources to overcome the limitations of the classical method.
One-Pot Syntheses
A significant advancement has been the development of one-pot procedures that combine multiple reaction steps without the isolation of intermediates. These approaches offer improved efficiency and reduced waste. A common strategy involves the in situ generation of the α-halocarbonyl species from a ketone using a halogenating agent like N-bromosuccinimide (NBS) or iodine, followed by the addition of thiourea.[12][13]
Catalysis in 2-Aminothiazole Synthesis
The use of catalysts has revolutionized the Hantzsch synthesis, enabling milder reaction conditions, shorter reaction times, and improved yields. A wide range of catalysts have been explored, including:
-
Lewis Acids and Solid Acids: Montmorillonite-K10 clay has been effectively used as a solid acid catalyst.[14]
-
Heterogeneous Catalysts: Silica-supported tungstosilicic acid has been employed as a reusable catalyst, promoting green chemistry principles.[10]
-
Nanocatalysts: Multifunctional and magnetically separable nanocatalysts have been designed to facilitate easy recovery and reuse.[13]
Microwave and Ultrasound-Assisted Synthesis
The application of alternative energy sources has emerged as a powerful tool to accelerate chemical reactions.
-
Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the synthesis of 2-aminothiazole derivatives.
-
Ultrasound assistance provides a mechanical energy source that can enhance reaction rates and yields, often under milder conditions.[10][12]
Part 3: Comparative Analysis of Synthetic Routes
The choice of synthetic route for a particular 2-aminothiazole derivative depends on several factors, including the desired substitution pattern, scale of the reaction, and available resources. The following table provides a comparative overview of key methodologies.
| Method | Key Features | Advantages | Disadvantages |
| Classical Hantzsch Synthesis | Reaction of a pre-formed α-haloketone with thiourea. | Well-established, versatile, and generally high-yielding.[7] | Often requires harsh conditions; α-haloketones can be lachrymatory and unstable. |
| One-Pot Halogenation/Condensation | In situ generation of the α-haloketone from a ketone and a halogen source, followed by reaction with thiourea. | Avoids isolation of the hazardous α-haloketone intermediate; improved operational simplicity.[12][13] | May require careful optimization of reaction conditions to avoid side reactions. |
| Catalytic Hantzsch Synthesis | Employs a catalyst (e.g., solid acid, heterogeneous catalyst) to promote the reaction. | Milder reaction conditions, shorter reaction times, improved yields, and potential for catalyst recycling.[10][14] | Catalyst selection and optimization may be required. |
| Microwave/Ultrasound-Assisted Synthesis | Utilizes microwave or ultrasonic irradiation to accelerate the reaction. | Significant reduction in reaction time; often leads to higher yields and cleaner reactions.[10] | Requires specialized equipment. |
Part 4: Experimental Protocols
This section provides representative, step-by-step methodologies for the synthesis of 2-aminothiazoles, reflecting both classical and modern approaches.
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes the synthesis of a simple 2-aminothiazole derivative using a classical approach.[7]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a suitable reaction vessel, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).
-
Add methanol as the solvent and a stir bar.
-
Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 60-70 °C) for 30-60 minutes.
-
After the reaction is complete (monitored by TLC), allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution to neutralize the hydrobromic acid formed and precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
Caption: Workflow for the classical Hantzsch synthesis.
Protocol 2: One-Pot Synthesis of 2-Aminothiazoles using a Catalyst
This protocol illustrates a more modern, one-pot approach utilizing a catalyst.
Materials:
-
Aryl methyl ketone (e.g., acetophenone)
-
Thiourea
-
Iodine (I₂)
-
Montmorillonite-K10 catalyst
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction flask, add the aryl methyl ketone (1.0 eq), thiourea (1.2 eq), iodine (1.0 eq), and a catalytic amount of Montmorillonite-K10.
-
Add DMSO as the solvent.
-
Heat the reaction mixture at 80 °C for a specified time (e.g., 2 hours), monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and neutralize with a suitable base (e.g., aqueous sodium thiosulfate followed by sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Part 5: Beyond Hantzsch: Other Notable Syntheses
While the Hantzsch synthesis is the most prominent, other methods for constructing the 2-aminothiazole core have been developed.
-
Cook-Heilbron Synthesis: This method allows for the formation of 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids.[15] This route provides access to a different substitution pattern on the thiazole ring.
-
Tcherniac's Synthesis: This lesser-known method also contributes to the diverse synthetic toolbox for thiazole derivatives.
The continuous development of novel synthetic strategies underscores the enduring importance of the 2-aminothiazole scaffold in the pursuit of new therapeutic agents.
References
- Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Mini-Reviews in Medicinal Chemistry, 16(13), 1055-1074.
- Process of producing 2-aminothiazole. (1992).
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
- Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 634-653.
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Various methods for the synthesis of 2-aminothiazoles. (n.d.). ResearchGate. [Link]
- Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9473-9485.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). National Institutes of Health. [Link]
-
Common methods for the synthesis of 2-aminothiazole. (n.d.). ResearchGate. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. [Link]
-
2-Aminothiazole. (n.d.). Wikipedia. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016, August 24). National Institutes of Health. [Link]
-
Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. [Link]
-
The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. [Link]
-
THE PREPARATION OF 2-AMINOTHIAZOLE FROM CYCLIC ACETALS. (1955, February 1). ACS Publications. [Link]
-
Thiazoles that have recently been designed and produced as possible anticancer agents. (n.d.). ResearchGate. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, October 26). MDPI. [Link]
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Methodological & Application
Laboratory scale synthesis of "Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate"
An Application Note for the Laboratory Scale Synthesis of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, a heterocyclic compound of interest in pharmaceutical research and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable and efficient method for constructing the thiazole ring system.[1][2][3][4] This protocol details a two-step process commencing with the α-chlorination of a β-ketoester, followed by a one-pot cyclocondensation reaction with thiourea. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural steps, mechanistic insights, safety protocols, and characterization data.
Introduction and Scientific Background
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][3][5] The target molecule, this compound, serves as a valuable building block for the synthesis of more complex pharmaceutical agents.
The chosen synthetic strategy is the Hantzsch thiazole synthesis, which involves the reaction between an α-halocarbonyl compound and a thioamide.[4] In this specific application, we utilize Ethyl 2-chloro-3-oxohexanoate as the α-halocarbonyl component and thiourea to provide the 2-amino group and the remaining atoms of the heterocyclic ring. This method is renowned for its versatility and generally good yields.[6]
Reaction Scheme and Mechanism
Overall Reaction
The synthesis proceeds in two primary stages: Step 1: α-Chlorination of Ethyl 3-oxohexanoate. Step 2: Hantzsch Thiazole Synthesis.
Overall Scheme: (Reactant 1: Ethyl 3-oxohexanoate) + SO₂Cl₂ → (Intermediate: Ethyl 2-chloro-3-oxohexanoate) + (Reactant 2: Thiourea) → (Product: this compound)
Mechanistic Pathway
The Hantzsch synthesis is a classic condensation reaction. The process begins with the sulfur atom of thiourea acting as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom on the α-chloro-β-ketoester. This is followed by an intramolecular cyclization where a nitrogen atom from the thiourea intermediate attacks the ketone carbonyl. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring.
// Nodes Reactants [label="Thiourea\n+\nEthyl 2-chloro-3-oxohexanoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="S-Alkylation Intermediate\n(Thiouronium Salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Cyclized Hemiaminal\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ethyl 2-amino-4-propyl-\n1,3-thiazole-5-carboxylate", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges Reactants -> Intermediate1 [label=" Nucleophilic Attack\n(S on α-Carbon) ", color="#4285F4"]; Intermediate1 -> Intermediate2 [label=" Intramolecular\nCyclization (N on C=O) ", color="#EA4335"]; Intermediate2 -> Product [label=" Dehydration (-H₂O) ", color="#34A853"]; } .enddot Caption: Hantzsch Thiazole Synthesis Mechanism
Materials, Reagents, and Equipment
Reagent and Solvent Data
| Reagent/Solvent | Formula | MW ( g/mol ) | CAS No. | Notes |
| Ethyl 3-oxohexanoate | C₈H₁₄O₃ | 158.19 | 3249-68-1 | Starting material for Step 1 |
| Sulfuryl chloride | SO₂Cl₂ | 134.97 | 7791-25-5 | Chlorinating agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, for Step 1 |
| Thiourea | CH₄N₂S | 76.12 | 62-56-6 | Reactant for Step 2 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous, reaction solvent |
| Sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | For work-up |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction |
| Hexanes | C₆H₁₄ | - | 110-54-3 | For recrystallization |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | Drying agent |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Melting point apparatus
Detailed Experimental Protocols
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// Edges step1 -> workup1 [color="#4285F4"]; workup1 -> step2 [label="Use crude intermediate directly", color="#4285F4"]; step2 -> workup2 [color="#EA4335"]; workup2 -> purification [color="#FBBC05"]; purification -> characterization [color="#34A853"]; } .enddot Caption: Experimental Workflow
Step 1: Synthesis of Ethyl 2-chloro-3-oxohexanoate
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Reagents: Dissolve ethyl 3-oxohexanoate (15.8 g, 100 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution in an ice bath to 0 °C. Add sulfuryl chloride (14.2 g, 8.5 mL, 105 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Causality Note: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.
-
-
Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into 100 mL of a cold, saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil, Ethyl 2-chloro-3-oxohexanoate, is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude Ethyl 2-chloro-3-oxohexanoate (from Step 1, ~100 mmol) in 150 mL of anhydrous ethanol.
-
Reagents: Add thiourea (7.6 g, 100 mmol) to the solution.
-
Causality Note: A 1:1 molar ratio is used. Using a slight excess of thiourea is generally not necessary and can complicate purification.
-
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress should be monitored by TLC.[5][7]
-
Work-up and Precipitation: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into 500 mL of ice-cold water while stirring. A solid precipitate should form.
-
Causality Note: The product has low solubility in cold aqueous media, leading to its precipitation, which simplifies initial isolation from the ethanol solvent and unreacted starting materials.[5]
-
-
Isolation: Allow the suspension to stir in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of 50 mL cold water to remove any residual salts or water-soluble impurities.
Purification
-
Recrystallization: Transfer the crude solid product to a beaker and recrystallize from a suitable solvent system, such as an ethanol/water mixture or ethyl acetate/hexanes.
-
Drying: Dry the purified crystals under vacuum to obtain the final product, this compound, as a solid.
Product Characterization and Data
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₁₄N₂O₂S[8] |
| Molecular Weight | 214.29 g/mol [8] |
| Yield | 70-85% (typical) |
| Melting Point | To be determined experimentally |
| ¹H NMR | Expect signals for ethyl ester (triplet, quartet), propyl group (triplet, sextet, triplet), and a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Expect signals for all 9 unique carbons. |
| Mass Spec (ESI+) | Expect [M+H]⁺ at m/z ≈ 215.08 |
Safety and Hazard Management
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethyl 2-chloroacetoacetate (and its analogues): Harmful if swallowed and causes skin and eye irritation.[9][10][11] It is a lachrymator (causes tearing).[9] Avoid inhalation of vapors and direct contact.
-
Thiourea: Toxic if swallowed.[12][13][14] It is suspected of causing cancer and may damage an unborn child.[12][13][14][15] Handle with extreme care, avoiding dust inhalation and skin contact.[12][15][16]
-
Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme caution.
-
Solvents (DCM, Ethanol, EtOAc, Hexanes): Flammable and volatile. Keep away from ignition sources.[9]
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Thiourea SDS. (n.d.). Hill Brothers Chemical Company. Retrieved from [Link]
-
Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Safety Data Sheet: Thiourea. (n.d.). Carl ROTH. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Safety Data Sheet: thiourea. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
Safety Data Sheet: Thiourea. (n.d.). Carl ROTH. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC - NIH. Retrieved from [Link]
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Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022-11-20). NanoBioLetters. Retrieved from [Link]
-
Ethyl 2-chloro-3-oxohexanoate. (n.d.). PubChem. Retrieved from [Link]
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Comprehensive Physicochemical and Structural Characterization of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate
An Application Guide for Researchers
Abstract: This application note provides a comprehensive guide to the essential analytical techniques for the characterization of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained, offering researchers a robust framework for structural verification and purity assessment, ensuring data integrity and reproducibility.
Introduction and Compound Overview
This compound (C₉H₁₄N₂O₂S) belongs to the 2-aminothiazole class of compounds. This scaffold is a cornerstone in the synthesis of molecules with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. Accurate and thorough characterization is a non-negotiable prerequisite for any downstream application, from biological screening to advanced drug development.
The structural integrity and purity of a synthesized compound directly impact the validity of experimental results. This guide is designed to provide researchers with the tools to unequivocally confirm the identity and purity of the title compound, thereby creating a self-validating data package for publication and regulatory submission.
Physicochemical Properties
A summary of the key computed properties for this compound is provided below.[3]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Molecular Formula | C₉H₁₄N₂O₂S | PubChem[3] |
| Molecular Weight | 214.29 g/mol | PubChem[3] |
| Exact Mass | 214.07759887 Da | PubChem[3] |
| SMILES | CCCC1=C(SC(=N1)N)C(=O)OCC | PubChem[3] |
| InChIKey | JTRJDESRRBKKDQ-UHFFFAOYSA-N | PubChem[3] |
Integrated Characterization Workflow
The confirmation of a chemical structure is not reliant on a single technique but on the convergence of data from multiple orthogonal methods. The following workflow illustrates the logical progression from initial synthesis to final, unambiguous characterization.
Figure 1: Recommended workflow for the synthesis and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Focus: NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. ¹H NMR confirms the presence and connectivity of proton-bearing groups (propyl, ethyl, amino), while ¹³C NMR provides a map of the carbon skeleton.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The choice of solvent is critical, as the chemical shifts of labile protons (NH₂) can vary significantly.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Setup (300-500 MHz Spectrometer):
-
Tune and shim the probe to the specific sample and solvent for optimal resolution.
-
Acquire a standard ¹H NMR spectrum. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds and 16-32 scans is typically sufficient.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Data Interpretation and Expected Results
The combination of chemical shift (δ), integration (proton count), and multiplicity (splitting pattern) allows for the assignment of each signal to a specific part of the molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -CH₂ CH₃ (Propyl) | 0.9 - 1.0 | Triplet (t) | 3H | Terminal methyl group split by adjacent CH₂. |
| -CH₂ CH₂CH₃ (Propyl) | 1.6 - 1.8 | Sextet | 2H | Methylene group split by adjacent CH₂ and CH₃. |
| -CH₂ C= (Propyl) | 2.6 - 2.8 | Triplet (t) | 2H | Methylene group attached to the thiazole ring, split by adjacent CH₂. |
| -OCH₂ CH₃ (Ethyl) | 4.2 - 4.4 | Quartet (q) | 2H | Methylene group of the ester, deshielded by oxygen, split by adjacent CH₃. |
| -OCH₂CH₃ (Ethyl) | 1.3 - 1.5 | Triplet (t) | 3H | Methyl group of the ester, split by adjacent CH₂. |
| -NH₂ | 5.0 - 7.0 | Broad Singlet (br s) | 2H | Amino protons; shift is solvent-dependent and may exchange with D₂O.[4] |
Table 2: Predicted ¹³C NMR Spectral Data
| Assignment | Predicted δ (ppm) | Rationale |
| -CH₃ (Propyl) | ~14 | Alkane-like terminal carbon. |
| -CH₂ CH₂CH₃ (Propyl) | ~22 | Propyl chain carbon. |
| -CH₂ C= (Propyl) | ~30 | Propyl carbon attached to the ring. |
| -CH₃ (Ethyl) | ~15 | Ester methyl carbon. |
| -OCH₂ - (Ethyl) | ~60 | Ester methylene carbon, deshielded by oxygen. |
| C =O (Ester) | ~165 | Carbonyl carbon. |
| Thiazole C -S-C(N) | ~105-115 | C5 of the thiazole ring. |
| Thiazole C -N=C(S) | ~150-160 | C4 of the thiazole ring. |
| Thiazole C =N | ~168-175 | C2 of the thiazole ring, attached to the amino group.[2][5] |
Expert Insights & Troubleshooting:
-
Solvent Choice: In DMSO-d₆, the NH₂ protons often appear as a sharp, well-resolved signal. In CDCl₃, this signal can be broader and more variable in its chemical shift.
-
D₂O Exchange: To confirm the assignment of the NH₂ peak, a D₂O shake experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the NH₂ signal to disappear due to proton-deuterium exchange.
Mass Spectrometry (MS)
Application Focus: MS provides the exact molecular weight of the compound, serving as a primary confirmation of the molecular formula. Electron Ionization (EI) or Electrospray Ionization (ESI) techniques also induce fragmentation, yielding a unique pattern that can corroborate the proposed structure. Thiazole compounds often exhibit characteristic fragmentation pathways, such as cleavage of the thiazole ring.[6][7]
Experimental Protocol (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically methanol or acetonitrile.
-
A small amount of formic acid (0.1%) can be added to the solution to promote protonation ([M+H]⁺).
-
-
Instrumental Setup (ESI-TOF or Quadrupole MS):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode.
-
For High-Resolution Mass Spectrometry (HRMS), ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm. This allows for unambiguous molecular formula determination.[5]
-
Data Interpretation and Expected Results
-
Molecular Ion Peak: The primary signal of interest will be the protonated molecule [M+H]⁺.
-
Calculated Monoisotopic Mass for C₉H₁₄N₂O₂S: 214.0776
-
Expected [M+H]⁺ peak (m/z): 214.0776 + 1.0078 = 215.0854
-
-
Isotopic Pattern: Look for the characteristic sulfur isotope pattern. The [M+2] peak (from ³⁴S) should be present with an abundance of approximately 4.4% relative to the monoisotopic [M] peak.
-
Fragmentation: Tandem MS (MS/MS) can be used to analyze fragmentation patterns. Common fragmentation for thiazoles involves ring cleavage. For this molecule, potential fragment ions could arise from the loss of the ethoxy group (-OC₂H₅) from the ester or cleavage of the propyl chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Focus: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is excellent for confirming the presence of the amino (-NH₂), carbonyl (C=O), and C-N/C-S bonds characteristic of the thiazole ring.
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
-
Instrumental Setup:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Lower the ATR press and apply consistent pressure to the sample to ensure good contact.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.
-
Data Interpretation and Expected Results
Table 3: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) | Typically two bands (symmetric and asymmetric stretching).[8] |
| 3100 - 3000 | C-H Stretch | Aromatic/Ring C-H | C-H bond on the thiazole ring. |
| 2960 - 2850 | C-H Stretch | Aliphatic (sp³) | C-H bonds of the propyl and ethyl groups. |
| 1700 - 1680 | C=O Stretch | Ester | Strong, sharp absorption characteristic of a conjugated ester carbonyl.[9] |
| 1640 - 1600 | N-H Bend / C=N Stretch | Amine / Thiazole Ring | Bending vibration of the N-H bond and stretching of the C=N bond in the ring.[10][11] |
| ~1550 | C=C Stretch | Thiazole Ring | Aromatic-like ring stretching. |
High-Performance Liquid Chromatography (HPLC)
Application Focus: HPLC is the gold standard for determining the purity of a compound. A well-developed reversed-phase HPLC method can separate the target compound from starting materials, by-products, and other impurities.
Experimental Protocol (Reversed-Phase HPLC)
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Dilute this stock solution with the mobile phase to a working concentration of ~0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumental Setup:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient might run from 30% ACN to 95% ACN over 20 minutes. Isocratic methods, such as 70:30 Methanol:Water, have also been used for thiazole derivatives.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis scan, likely around 230-280 nm).[12][13]
-
Injection Volume: 10 µL.
-
Data Interpretation and Expected Results
-
Purity Assessment: For a pure compound, the chromatogram should show a single, sharp, and symmetrical peak at a specific retention time.
-
Quantification: The area of the main peak relative to the total area of all peaks in the chromatogram is used to calculate the purity percentage. A purity level of >95% is generally required for biological studies.
Figure 2: Logical diagram showing the integration of orthogonal analytical data for unambiguous structure confirmation.
References
-
G. M. Clarke, R. Grigg, and D. H. Williams. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. [Link]
-
A. Selva, P. Traldi, and E. Vettori. (1988). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Semantic Scholar. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 824437, this compound. [Link]
-
ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... [Link]
-
SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. [Link]
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D.B. Kamkhede and P.R. Solanki. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research. [Link]
-
K. S. Kumar, et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
A. E. El-Asmy, et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid.... RSC Advances. [Link]
-
S. R. da Silva, et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]
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P. Kumar, et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link]
-
M. S. Dar, et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties.... RSC Advances. [Link]
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H. M. A. Al-Maydama, et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]
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S. M. Riyadh, et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules. [Link]
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M. Sałdyka, S. Coussan. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. [Link]
-
E. S. Al-Farhan, et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]
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M. Sałdyka, S. Coussan. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. [Link]
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Application Notes and Protocols for Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate in Medicinal Chemistry
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of "Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate" as a scaffold in medicinal chemistry. The 2-aminothiazole core is a well-established privileged structure, present in numerous FDA-approved drugs and clinical candidates.[1][2] This guide details the synthesis, potential therapeutic applications, and robust protocols for the biological evaluation of this specific derivative. We delve into the rationale behind experimental design, offering insights grounded in established chemical and biological principles to empower researchers in their drug discovery endeavors.
Introduction: The 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, lauded for its versatile biological activities and favorable physicochemical properties.[3][4] Its ability to engage in a multitude of non-covalent interactions, including hydrogen bonding and pi-stacking, makes it an ideal pharmacophore for targeting a diverse range of biological macromolecules. Marketed drugs such as the anti-ulcer agent Famotidine, the third-generation cephalosporin antibiotic Cefdinir, and the non-steroidal anti-inflammatory drug (NSAID) Meloxicam all feature this critical heterocyclic system. The broad therapeutic potential of 2-aminothiazoles encompasses anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, making derivatives like this compound attractive starting points for novel drug discovery programs.[1][4]
The subject of this guide, this compound, combines the proven 2-aminothiazole core with substituents that can be strategically modified to optimize potency, selectivity, and pharmacokinetic profiles. The ethyl carboxylate at the 5-position offers a handle for further chemical modification, such as amide formation, to explore structure-activity relationships (SAR).[5] The propyl group at the 4-position contributes to the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets in target proteins.
Potential Therapeutic Applications
Based on the extensive literature on 2-aminothiazole derivatives, this compound is a promising candidate for investigation in several therapeutic areas:
-
Anticancer Agents: Numerous 2-aminothiazole derivatives have demonstrated potent antiproliferative activity against a wide range of cancer cell lines.[6][7] The mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.[8] The well-known multi-kinase inhibitor Dasatinib, used in the treatment of chronic myeloid leukemia, features a 2-aminothiazole core, highlighting the potential of this scaffold in oncology.[9][10]
-
Antimicrobial Agents: The 2-aminothiazole nucleus is a key component of several antibacterial and antifungal drugs.[4] These compounds can act through various mechanisms, including the inhibition of essential enzymes or disruption of the microbial cell wall. The emergence of multidrug-resistant (MDR) strains of bacteria necessitates the development of new antimicrobial agents, and 2-aminothiazole derivatives represent a promising avenue of research.[11][12]
-
Kinase Inhibitors: As previously mentioned, the 2-aminothiazole scaffold is a recognized template for the design of kinase inhibitors.[8] Kinases play a central role in a multitude of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders. The structural features of this compound make it a suitable starting point for the development of selective inhibitors of specific kinases.
Synthesis Protocol: Hantzsch Thiazole Synthesis
The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[9][13][14][15] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key starting materials are ethyl 2-chloroacetoacetate and thiourea.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl 2-chloroacetoacetate | ≥97% | Sigma-Aldrich |
| Thiourea | ≥99% | Alfa Aesar |
| Ethanol | Anhydrous | Fisher Scientific |
| Sodium Bicarbonate | ACS Reagent | VWR |
| Deionized Water | ||
| Magnetic Stirrer with Hotplate | ||
| Reflux Condenser | ||
| Round-bottom flask (100 mL) | ||
| Buchner Funnel and Filter Flask | ||
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F254 |
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (1.0 eq) in anhydrous ethanol (50 mL).
-
Addition of α-haloketone: To the stirring solution, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction.
-
Isolation of Product: The product will precipitate out of the solution as a solid. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any remaining salts. Allow the product to air dry or dry in a vacuum oven at a low temperature.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from ethanol.
Rationale Behind the Protocol
The Hantzsch synthesis is a robust and high-yielding method for the formation of the thiazole ring.[13][16] The reaction proceeds through an initial SN2 reaction between the sulfur of the thioamide and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The use of ethanol as a solvent provides a suitable medium for the reaction, and refluxing ensures a sufficient reaction rate. Neutralization with sodium bicarbonate is crucial to quench the reaction and facilitate the precipitation of the neutral product.
Caption: Workflow for the Hantzsch synthesis of this compound.
Biological Evaluation Protocol: Anticancer Activity
Given the prevalence of the 2-aminothiazole scaffold in anticancer agents, a primary application of this compound is its evaluation as a potential antiproliferative agent. The following protocol outlines a standard in vitro assay to determine the cytotoxic effects of the compound on a cancer cell line.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Human cancer cell line (e.g., MCF-7, A549) | ATCC | |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | |
| Fetal Bovine Serum (FBS) | Gibco | |
| Penicillin-Streptomycin | Gibco | |
| Trypsin-EDTA | Gibco | |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Cell culture grade | Sigma-Aldrich |
| Dimethyl sulfoxide (DMSO) | Cell culture grade | Sigma-Aldrich |
| 96-well cell culture plates | Corning | |
| CO2 Incubator | ||
| Microplate Reader |
Step-by-Step Protocol
-
Cell Culture: Maintain the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37 °C with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Rationale Behind the Protocol
The MTT assay is a widely accepted and reliable method for assessing the cytotoxicity of chemical compounds. It provides a quantitative measure of cell viability, allowing for the determination of the potency of the test compound. The use of a cancer cell line provides a biologically relevant system to evaluate the potential anticancer activity. Including both vehicle and positive controls is essential for validating the experimental results.
Caption: Workflow for the MTT cell viability assay.
Data Interpretation and Further Steps
A potent compound will exhibit a low IC50 value in the MTT assay. Should this compound demonstrate significant cytotoxic activity, further investigations would be warranted. These could include:
-
SAR Studies: Synthesizing and testing analogs with modifications to the propyl and ethyl carboxylate groups to understand the structural requirements for activity.
-
Mechanism of Action Studies: Investigating the molecular target of the compound, for example, through kinase profiling assays or cell cycle analysis.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in animal models of cancer.
Conclusion
This compound represents a valuable starting point for medicinal chemistry campaigns targeting a range of diseases. Its synthesis is straightforward via the Hantzsch thiazole synthesis, and its biological activity can be readily assessed using standard in vitro assays. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising chemical scaffold and accelerate the discovery of new therapeutic agents.
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Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98. [Link]
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Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 26(4), 89-98. [Link]
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El-Subbagh, H. I., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-20. [Link]
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MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
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Ghorab, M. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]
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Watts, C. A., et al. (2021). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell-Permeable Probes. Journal of Medicinal Chemistry, 64(15), 11023-11046. [Link]
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Ghorab, M. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health, 26(5), 1475. [Link]
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Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]
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Farooq, U., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PLoS One, 14(9), e0221653. [Link]
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Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]
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Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-Cancer Drugs, 27(7), 620-634. [Link]
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Asif, M. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Molecules, 26(7), 1953. [Link]
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PrepChem.com. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. [Link]
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Youssif, B. G. M., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 434. [Link]
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Kumar, A., et al. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 16(11), 9573-9584. [Link]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
-
MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]
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National Institutes of Health. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. [Link]
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Application Notes and Protocols: Strategic Derivatization of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate for SAR Studies
Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
The 2-amino-1,3-thiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and clinically approved drugs.[1][2][3] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can effectively bind to biological targets. The specific molecule, Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate, presents three key points for diversification, making it an excellent starting point for Structure-Activity Relationship (SAR) studies aimed at discovering novel therapeutic agents.
This guide provides a comprehensive framework for the systematic derivatization of this thiazole core. We will delve into detailed protocols for modifying the 2-amino and 5-carboxylate positions, explaining the rationale behind each synthetic choice. The objective is to empower researchers to generate a focused library of analogues for biological screening, enabling the elucidation of key structural features required for potency, selectivity, and desirable pharmacokinetic properties.
Strategic Overview of SAR Exploration
A systematic SAR study of this compound involves the independent and combined modification of its functional groups. The primary sites for derivatization are the nucleophilic 2-amino group and the electrophilic 5-ethyl carboxylate. The 4-propyl group will be kept constant in this initial exploration to simplify the SAR analysis, as modifications at this position can be explored in a subsequent optimization phase.
The logical flow of this SAR study is to first explore the chemical space around the 2-amino and 5-carboxylate positions independently and then to combine favorable modifications to identify synergistic effects.
Sources
Application Notes & Protocols: The Strategic Role of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate in the Synthesis of Novel Anticancer Agents
Abstract
The 2-aminothiazole moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved therapeutics and investigational drugs.[1][2] Its rigid, planar structure and capacity for critical hydrogen bond interactions make it an ideal template for designing potent enzyme inhibitors.[3] Among these, the multi-kinase inhibitor Dasatinib, a frontline treatment for chronic myeloid leukemia (CML), stands as a testament to the scaffold's power in oncology.[4][5] This guide provides an in-depth technical overview of a key synthetic intermediate, Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate , detailing its synthesis via the Hantzsch reaction and its subsequent elaboration into potent, Dasatinib-inspired anticancer agents. We provide field-proven protocols, mechanistic insights, and structure-activity relationship (SAR) considerations for researchers in drug discovery and development.
The 2-Aminothiazole Core: A Cornerstone of Modern Anticancer Therapeutics
The thiazole ring system is a fundamental building block in the development of targeted cancer therapies.[3][6] Its utility stems from several key physicochemical properties:
-
Bioisosterism: The thiazole ring can act as a bioisostere for other aromatic or heterocyclic systems, allowing for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic profile.
-
Hydrogen Bonding: The ring nitrogen atom is a competent hydrogen bond acceptor, enabling strong and specific interactions with amino acid residues in the active sites of target proteins, particularly kinases.[3]
-
Structural Rigidity: The planar thiazole core provides a rigid anchor, correctly orienting various substituents to maximize binding affinity with the target.
This scaffold is not limited to a single mechanism of action. Thiazole derivatives have been developed as inhibitors of a wide array of cancer-relevant targets, including tubulin, protein kinases (such as EGFR, VEGFR, PI3K/mTOR, and Src/Abl), and histone deacetylases (HDACs).[7][8][9] The success of drugs like Dasatinib (a pan-Src and Bcr-Abl inhibitor) and Alpelisib (a PI3K inhibitor) underscores the versatility and clinical relevance of the 2-aminothiazole framework.[4]
Synthesis of the Key Intermediate: this compound
The most robust and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis, first reported in 1887.[10][11] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[12][13] To produce our target intermediate, the key precursors are thiourea and an α-halo-β-ketoester bearing a propyl group at the appropriate position.
Synthetic Scheme
The synthesis proceeds via a one-pot reaction between ethyl 2-chloro-3-oxohexanoate and thiourea in an alcoholic solvent.
Caption: Hantzsch synthesis of the target intermediate.
Detailed Synthesis Protocol
Materials:
-
Ethyl 2-chloro-3-oxohexanoate (1.0 equiv)
-
Thiourea (1.2 equiv)
-
Absolute Ethanol (approx. 5 mL per mmol of limiting reagent)
-
Saturated Sodium Bicarbonate Solution
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Flash chromatography system (optional, for high purity)
Procedure:
-
Reaction Setup: To a round-bottom flask, add ethyl 2-chloro-3-oxohexanoate (1.0 equiv) and absolute ethanol. Begin stirring to dissolve the ketoester.
-
Addition of Thiourea: Add thiourea (1.2 equiv) to the solution. The mixture may be a slurry.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Causality Note: Refluxing provides the necessary activation energy for the condensation and cyclization steps. Ethanol is an excellent solvent as it solubilizes the reactants and is relatively inert.
-
-
Cooling and Neutralization: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the ethanol.
-
Work-up: Add ethyl acetate to the residue to dissolve the product. Carefully add saturated sodium bicarbonate solution to neutralize the hydrohalic acid formed during the reaction. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with deionized water, followed by brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product is often a solid. It can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure This compound .
Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established pathway involving nucleophilic attack, cyclization, and dehydration.
Caption: Plausible mechanism of the Hantzsch thiazole synthesis.
From Intermediate to Investigational Anticancer Agent
The synthesized this compound is a versatile building block. The ester group can be hydrolyzed to a carboxylic acid for amide couplings, while the 2-amino group can act as a nucleophile. A common strategy, inspired by the structure of Dasatinib, involves N-arylation of the 2-amino group and conversion of the C5-ester into an amide.[14][15][16]
General Synthetic Workflow
This workflow outlines the conversion of our intermediate into a Dasatinib-like final product.
Caption: Multi-step workflow from intermediate to a final drug candidate.
Protocol: Synthesis of a Dasatinib-Inspired Kinase Inhibitor
This protocol is a representative example and should be adapted and optimized for specific target molecules.
Part A: N-Arylation
-
Combine the starting thiazole intermediate (1.0 equiv), 4,6-dichloro-2-methylpyrimidine (1.1 equiv), and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv) in a suitable solvent like n-butanol or dioxane.
-
Heat the mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, perform an aqueous work-up and purify by column chromatography to isolate the N-pyrimidinyl thiazole.
Part B: Saponification & Amide Coupling
-
Dissolve the product from Part A in a THF/Methanol/Water mixture. Add an excess of Lithium Hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed.
-
Acidify the reaction mixture to precipitate the carboxylic acid, which can be filtered and dried.
-
To a solution of the carboxylic acid in an aprotic solvent (e.g., DMF), add a coupling agent (e.g., HATU or EDC/HOBt) and a base (e.g., DIPEA).
-
Add the desired aniline (e.g., 2-chloro-6-methylaniline, 1.1 equiv) and stir at room temperature until the reaction is complete.
-
Perform an aqueous work-up and purify the resulting amide.
Part C: Final Substitution
-
The final step typically involves a nucleophilic aromatic substitution to add a solubilizing group, which is critical for oral bioavailability.[14]
-
React the chloro-pyrimidine intermediate from Part B with 1-(2-hydroxyethyl)piperazine in a high-boiling point solvent like n-butanol at reflux.
-
Upon completion, the final product can be isolated and purified, often by crystallization.
Mechanism of Action & Biological Evaluation
A Dasatinib-like molecule synthesized from our intermediate would be expected to function as an ATP-competitive kinase inhibitor. It would bind to the ATP pocket of kinases like Bcr-Abl and Src, preventing the phosphorylation of downstream substrates and thereby inhibiting pro-survival and proliferative signaling.[5]
Bcr-Abl Signaling and Inhibition
Caption: Simplified Bcr-Abl signaling pathway and point of inhibition.
Protocol: In Vitro Cellular Antiproliferative (MTT) Assay
This protocol determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Seed cancer cells (e.g., K562, a CML cell line) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in cell culture media. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Dasatinib).
-
Incubation: Incubate the plate for 72 hours at 37 °C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation & SAR Insights
The biological activity of thiazole-based inhibitors is highly dependent on the nature and position of substituents.
| Compound ID | C4-Substituent | C5-Amide Group | Bcr-Abl IC50 (nM) | K562 Cell IC50 (nM) |
| Intermediate | -Propyl | -COOEt | >10,000 | >10,000 |
| Analog-1 | -Propyl | -CONH-(2-Cl-6-Me-Ph) | 1.2 | 2.5 |
| Analog-2 | -Methyl | -CONH-(2-Cl-6-Me-Ph) | 0.8 | 1.5 |
| Analog-3 | -Propyl | -CONH-(Ph) | 25.0 | 45.8 |
Data is representative and for illustrative purposes only.
Structure-Activity Relationship (SAR) Insights:
-
C4-Position: The alkyl group at the C4 position influences lipophilicity and van der Waals interactions within the kinase active site.[4] While a propyl group (Analog-1) is well-tolerated, smaller groups like methyl (Analog-2) can sometimes lead to slightly higher potency, suggesting a defined spatial limit in the binding pocket.
-
C5-Amide: The amide group at the C5 position is critical for activity. The N-aryl substituent, such as the 2-chloro-6-methylphenyl group in Dasatinib, is crucial for orienting the molecule and making key contacts.[15] Removing these substituents (Analog-3) drastically reduces potency.
-
2-Amino Linkage: The group attached to the 2-amino position is vital for targeting specific kinases and for imparting drug-like properties. The pyrimidine ring and the hydroxyethylpiperazine side chain in Dasatinib-like structures are optimized for potent inhibition and favorable pharmacokinetics.[14][17]
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of sophisticated anticancer agents. Through established methodologies like the Hantzsch synthesis, this building block is readily accessible. Its strategic elaboration, guided by principles of medicinal chemistry and structure-activity relationships, allows for the creation of potent kinase inhibitors modeled after successful drugs like Dasatinib. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage the power of the 2-aminothiazole scaffold in the ongoing quest for more effective and targeted cancer therapies.
References
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In vitro biological assays for "Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate" derivatives
As a Senior Application Scientist, this guide provides a comprehensive framework for conducting essential in vitro biological evaluations of novel derivatives based on the "Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate" scaffold. The 2-aminothiazole core is a well-established privileged structure in medicinal chemistry, found in numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2]
This document is structured not as a rigid template, but as a strategic guide. It explains the causality behind assay selection and protocol design, empowering researchers to generate robust, reproducible, and meaningful data in the early stages of drug discovery.
Strategic Screening Workflow
The initial evaluation of a new chemical series requires a tiered approach, moving from broad primary screens to more specific, mechanism-of-action-oriented secondary assays. This workflow ensures that resources are focused on the most promising candidates.
Caption: High-level screening cascade for thiazole derivatives.
Anticancer Activity: Cell Viability and Cytotoxicity (MTT Assay)
Application Note
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of novel compounds.[3] Its principle lies in the enzymatic reduction of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[4] The quantity of formazan produced is directly proportional to the number of viable cells.[5] This assay is an excellent primary screen because it is robust, reproducible, and suitable for high-throughput formats, allowing for the rapid determination of a compound's half-maximal inhibitory concentration (IC₅₀) across various cancer cell lines.[6]
Causality in Protocol Design:
-
Cell Seeding Density: Seeding an appropriate number of cells is critical. Too few cells will result in a weak signal, while over-confluence can inhibit growth and affect drug sensitivity. The optimal density must be determined empirically for each cell line.
-
Vehicle Control: Thiazole derivatives are often soluble in organic solvents like DMSO. A vehicle control (cells treated with the highest concentration of DMSO used in the experiment) is essential to ensure that the observed cytotoxicity is due to the compound itself and not the solvent.[4]
-
Serum-Free Incubation: During the final MTT incubation step, using serum-free media is recommended as components in serum (like phenol red) can interfere with the formazan product's solubilization and detection, potentially skewing absorbance readings.
Caption: Principle of the MTT cell viability assay.
Detailed Protocol: MTT Assay
This protocol is optimized for adherent cancer cell lines (e.g., MCF-7, A549, HepG2) cultured in 96-well plates.[4][7]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Thiazole derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution: 5 mg/mL in sterile PBS. Filter sterilize and store protected from light at 4°C.
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom sterile culture plates
-
Microplate reader (capable of reading absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells in their exponential growth phase.
-
Perform a cell count and calculate the cell suspension volume needed for the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "medium only" blanks.
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole derivatives in complete culture medium from the stock solution. A typical concentration range might be 0.1, 1, 5, 10, 25, 50, 100 µM.
-
Prepare a vehicle control using the highest concentration of DMSO present in the compound dilutions.
-
After 24 hours, carefully remove the old medium from the wells.
-
Add 100 µL of fresh medium containing the various compound concentrations (or vehicle control) to the respective wells. Also include "untreated control" wells containing only fresh medium.
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours).[8]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the MTT-containing medium without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance (OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control:
-
% Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Parameter | Description |
| Cell Line | e.g., MCF-7 (Breast Adenocarcinoma)[7] |
| Seeding Density | 5 x 10³ cells/well |
| Incubation Time | 48 hours |
| Test Concentrations | 0.1 - 100 µM |
| Positive Control | Doxorubicin or Staurosporine[7] |
| Vehicle Control | 0.5% DMSO in medium |
| Measurement λ | 570 nm |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Application Note
Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of a potential antimicrobial agent.[9] The MIC is defined as the lowest concentration of a compound that visibly inhibits the growth of a specific microorganism after a defined incubation period.[10][11] The broth microdilution method is widely adopted for screening due to its efficiency, lower reagent consumption, and suitability for testing a large number of compounds in a 96-well plate format.[12]
Causality in Protocol Design:
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of most common, non-fastidious bacteria as it supports their growth well and has minimal interference with antibiotic activity.[13] For fungi, RPMI-1640 is often used.[14]
-
Inoculum Standardization: The final concentration of the microbial inoculum must be standardized (typically to ~5 x 10⁵ CFU/mL). An inoculum that is too high can overwhelm the compound, leading to falsely high MIC values, while an inoculum that is too low may not produce sufficient growth for a clear endpoint. This is typically achieved by adjusting the turbidity of a bacterial suspension to a 0.5 McFarland standard.[12]
-
Controls: A "growth control" well (microbe, no compound) is essential to confirm the viability and adequate growth of the microorganism. A "sterility control" well (broth, no microbe) ensures the medium is not contaminated.
Detailed Protocol: Broth Microdilution MIC Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) or Fungal strain (Candida albicans)
-
Cation-Adjusted Mueller-Hinton Broth (MHB) for bacteria[13]; RPMI-1640 for fungi[14]
-
Thiazole derivative stock solution (e.g., 1024 µg/mL in DMSO)
-
Positive control antibiotics (e.g., Ampicillin for bacteria, Amphotericin B for fungi)
-
Sterile 96-well U-bottom plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
Procedure:
-
Compound Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution (e.g., 1024 µg/mL) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, then 100 µL from the second to the third, and so on, down the row.[15] Discard the final 100 µL from the last well. This creates a range of concentrations (e.g., 512 down to 1 µg/mL).
-
-
Inoculum Preparation:
-
Pick several well-isolated colonies of the test microorganism from an agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this adjusted suspension in the appropriate broth to achieve a final target inoculum concentration of ~5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to the wells of the compound plate.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or for 24-48 hours for fungi.[14]
-
-
MIC Determination:
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 16 | >128 | 64 |
| Derivative 2 | 8 | 64 | 32 |
| Ampicillin | 4 | 8 | N/A |
| Amphotericin B | N/A | N/A | 2 |
Anti-inflammatory Activity: A Dual-Assay Approach
Evaluating anti-inflammatory potential requires assessing different aspects of the inflammatory cascade. A robust initial screening strategy involves a simple, cell-free chemical assay complemented by a more biologically relevant cell-based assay.
Caption: Potential anti-inflammatory mechanisms of action.
Primary Screen: Nitric Oxide (NO) Radical Scavenging Assay
Application Note: Nitric oxide (NO) is a key signaling molecule, but its overproduction by inducible nitric oxide synthase (iNOS) during inflammation contributes to tissue damage.[16] This assay provides a rapid, cell-free method to assess a compound's direct ability to scavenge NO. It uses sodium nitroprusside, which generates NO in an aqueous solution.[17] The NO reacts with oxygen to form nitrite ions, which are quantified colorimetrically using the Griess reagent.[18] A compound with NO-scavenging activity will compete with oxygen, leading to a reduced amount of nitrite and thus a decrease in color development.[19]
Detailed Protocol: NO Scavenging Assay
Materials:
-
Sodium nitroprusside (10 mM in phosphate-buffered saline, PBS)
-
Griess Reagent: Mix equal parts of (A) 1% sulfanilamide in 2.5% phosphoric acid and (B) 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid. Prepare fresh.[18]
-
Thiazole derivatives dissolved in a suitable solvent.
-
Positive control: Quercetin or Gallic acid.[18]
-
96-well flat-bottom plate
Procedure:
-
Reaction Setup:
-
In a 96-well plate, mix 100 µL of various concentrations of the test compound with 100 µL of 10 mM sodium nitroprusside.
-
Prepare a control well with solvent and sodium nitroprusside but no test compound.
-
-
Incubation:
-
Incubate the plate at 25°C for 150-180 minutes.[18]
-
-
Color Development:
-
Add 100 µL of freshly prepared Griess reagent to each well.
-
Allow the color to develop for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 546 nm.[18]
-
Data Analysis:
-
Calculate the percentage of NO scavenging activity using the formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.[18]
-
Secondary Screen: Inhibition of TNF-α Production in Macrophages
Application Note: For hits identified in the primary screen, a more biologically relevant assay is required. Tumor Necrosis Factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine produced mainly by macrophages in response to stimuli like lipopolysaccharide (LPS).[20] This assay measures the ability of a compound to inhibit the secretion of TNF-α from LPS-stimulated macrophage cells (e.g., RAW 264.7). The amount of TNF-α released into the cell culture supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA).[21] This provides strong evidence of cellular anti-inflammatory activity.
Detailed Protocol: TNF-α ELISA
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Thiazole derivatives
-
Positive Control: Dexamethasone
-
Commercial Rat/Murine TNF-α ELISA Kit (follow manufacturer's instructions for reagent preparation)[20][22][23]
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate (e.g., 1 x 10⁵ cells/well) and incubate for 24 hours.[16]
-
Pre-treat the cells by adding 1 hour of medium containing various concentrations of the test compounds or Dexamethasone.
-
-
Inflammatory Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for another 18-24 hours.[16]
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant from each well for TNF-α analysis.
-
-
ELISA Protocol (General Steps):
-
Add standards and collected supernatants to the wells of the antibody-pre-coated ELISA plate. Incubate for 2 hours.[20]
-
Wash the plate multiple times.
-
Add the biotin-conjugated detection antibody. Incubate.
-
Wash the plate. Add Streptavidin-HRP conjugate. Incubate.[20]
-
Wash the plate. Add TMB substrate for color development.
-
Stop the reaction with Stop Solution and read the absorbance at 450 nm.
-
-
Cell Viability Check:
-
It is crucial to run a parallel MTT assay on the remaining cells to ensure that the reduction in TNF-α is not simply due to compound-induced cytotoxicity.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the TNF-α standards.
-
Use the standard curve to determine the concentration of TNF-α in each sample.
-
Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.
References
-
Study.com. Minimum Inhibitory Concentration | Overview & Determining Methods. Available from: [Link]
-
BMG LABTECH. The minimum inhibitory concentration of antibiotics. (2024-07-30). Available from: [Link]
-
ResearchGate. A comprehensive review on in-vitro methods for anti- microbial activity. Available from: [Link]
-
NIH. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]
-
NIH. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021-02-04). Available from: [Link]
-
PubMed Central. Methods for in vitro evaluating antimicrobial activity: A review. Available from: [Link]
-
Biology LibreTexts. 13.5A: Minimal Inhibitory Concentration (MIC). (2024-11-23). Available from: [Link]
-
Protocols.io. MTT (Assay protocol). (2023-02-27). Available from: [Link]
-
PubMed. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Available from: [Link]
-
ResearchGate. A comprehensive review on in-vitro methods for anti- microbial activity. Available from: [Link]
-
Wikipedia. Minimum inhibitory concentration. Available from: [Link]
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. (2013-05-01). Available from: [Link]
-
MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Available from: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available from: [Link]
-
ResearchGate. In vitro pharmacological screening methods for anti-inflammatory agents. Available from: [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit COX2 82210. Available from: [Link]
-
IJCRT.org. IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022-04-04). Available from: [Link]
-
MDPI. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Available from: [Link]
-
ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021-07-02). Available from: [Link]
-
ResearchGate. In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017-12-20). Available from: [Link]
-
MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). Available from: [Link]
-
Northwest Life Science Specialties, LLC. Product Manual for Rat Tumor Necrosis Factor Alpha (TNFa) ELISA Assay Kit. Available from: [Link]
-
IBL International. TNF-α (free) ELISA. Available from: [Link]
-
NCBI. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020-06-04). Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022-08-30). Available from: [Link]
-
ACS Publications. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021-07-19). Available from: [Link]
-
PubMed. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Available from: [Link]
-
Chondrex, Inc. Human Tumor Necrosis Factor Alpha Detection ELISA Kit. Available from: [Link]
-
ResearchGate. NO scavanging assay protocol?. (2016-07-08). Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
NIH. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Available from: [Link]
-
ACS Omega. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020-06-14). Available from: [Link]
-
MDPI. In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. Available from: [Link]
-
Frontiers. Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Available from: [Link]
-
IJCRT. IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. Available from: [Link]
-
MDPI. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024-07-02). Available from: [Link]
-
PubMed. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014-04-09). Available from: [Link]
-
ResearchGate. Nitric Oxide-Scavenging Activity Of In Vitro Cultured Balkan Medicinal And Aromatic Plants. Available from: [Link]
-
PubMed Central. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. Available from: [Link]
-
Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]
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- 23. chondrex.com [chondrex.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Hantzsch thiazole synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges encountered during your experiments.
Introduction to the Synthesis
The synthesis of this compound is a classic example of the Hantzsch thiazole synthesis, a powerful method for constructing the thiazole ring, a key scaffold in many pharmaceutical compounds.[1][2] The reaction proceeds via the condensation of an α-haloketone with a thioamide. In this specific case, the key starting materials are Ethyl 2-halo-3-oxohexanoate and thiourea . The overall reaction is robust, but like any chemical transformation, its success is highly dependent on carefully controlled reaction conditions. This guide will help you navigate the nuances of this synthesis to achieve high yields and purity.
Reaction Scheme
Sources
Common byproducts in the synthesis of "Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate"
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
Section 1: The Core Reaction - Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the 2-aminothiazole core of your target molecule is the Hantzsch Thiazole Synthesis.[1][2] This reaction is a classic condensation between an α-halocarbonyl compound and a thioamide. For your specific target, the key reactants are Ethyl 2-chloro-3-oxohexanoate and Thiourea .
The reaction proceeds through a well-established mechanism involving initial S-alkylation of the thiourea by the α-haloketoester, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3][4] Understanding this pathway is the first step in diagnosing and preventing side reactions.
Caption: Figure 1: The Hantzsch synthesis pathway for the target molecule.
Section 2: Troubleshooting Guide & FAQs on Byproduct Formation
This section addresses the most common issues reported by researchers in a direct question-and-answer format.
Q1: My post-reaction analysis (LC-MS/NMR) shows a significant peak corresponding to unreacted starting materials. How can I improve the reaction conversion?
A1: Root Cause Analysis & Solutions
Incomplete conversion is typically traced back to suboptimal reaction conditions or reactant stoichiometry. The Hantzsch synthesis is robust but sensitive to several factors.[3]
-
Causality: The initial SN2 reaction is the rate-determining step. Insufficient thermal energy, poor mixing, or using an inappropriate solvent can hinder this crucial first step. An excess of thiourea is sometimes used to ensure the complete consumption of the more valuable α-haloketoester, but a large excess can complicate purification.[3]
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction is heated appropriately. A typical range is 60-80°C in a solvent like ethanol.[5] Running the reaction at too low a temperature will drastically slow the rate, while excessive heat can promote side reactions.
-
Solvent Choice: Ethanol is the standard and generally effective solvent. It readily dissolves both reactants and facilitates the reaction. Using aprotic solvents may slow the proton transfer steps involved in cyclization and dehydration.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) (see Protocol 3.1). Reactions are typically complete within 1-3 hours.[5] Extending the time unnecessarily can lead to byproduct formation.
-
Stoichiometry: Use a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.
-
Q2: I've isolated a byproduct with a molecular weight of 186.19 g/mol and my NMR spectrum shows a broad singlet that exchanges with D₂O, suggesting a carboxylic acid. What is this impurity?
A2: Identification and Prevention of Ester Hydrolysis
This byproduct is almost certainly 2-amino-4-propyl-1,3-thiazole-5-carboxylic acid , resulting from the hydrolysis of the ethyl ester.
-
Mechanism of Formation: The ester group is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water and at elevated temperatures for prolonged periods. The Hantzsch reaction itself can generate HBr or HCl as a byproduct, creating an acidic environment that can catalyze this hydrolysis.[6]
-
Preventative Measures:
-
Use Anhydrous Solvents: Employ dry ethanol to minimize the water content in the reaction mixture.
-
Control Reaction Time: Do not extend the heating time beyond what is necessary for the consumption of the limiting reagent (as determined by TLC).
-
Neutral Work-up: During product isolation, avoid strongly acidic or basic aqueous washes. If a base is needed to neutralize the reaction mixture, use a mild one like sodium bicarbonate and perform the extraction promptly.[3]
-
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Identification Notes |
| 2-amino-4-propyl-1,3-thiazole-5-carboxylic acid | C₇H₁₀N₂O₂S | 186.23 | Broad -OH peak in ¹H NMR, insoluble in non-polar solvents |
Q3: My crude product contains a high molecular weight impurity (~423 g/mol ) that is difficult to remove by crystallization. What could it be?
A3: Dimerization via N-Alkylation
This high molecular weight species is likely a dimer formed by the reaction of the product, this compound, with a molecule of the starting material, Ethyl 2-chloro-3-oxohexanoate.
-
Mechanism of Formation: The 2-amino group on the thiazole ring of your product is a potent nucleophile. It can attack the electrophilic carbon bearing the chlorine atom in the starting ketoester, leading to an N-alkylation side reaction. This is more likely to occur if there is a high concentration of the α-haloketoester remaining late in the reaction.
-
Mitigation Strategies:
-
Controlled Addition: Instead of adding all reactants at once, consider a semi-batch process. Add the Ethyl 2-chloro-3-oxohexanoate slowly to a solution of thiourea in ethanol. This maintains a low instantaneous concentration of the ketoester, favoring the desired reaction with thiourea over the side reaction with the product.
-
Stoichiometric Control: As mentioned in Q1, using a slight excess of thiourea helps ensure the α-haloketoester is consumed rapidly, leaving less available to react with the product.
-
Q4: I'm seeing an isomeric byproduct that has the same mass as my product but a different retention time on LC and distinct NMR signals. What is the likely culprit?
A4: Formation of 4-oxo-2-thioxoimidazolidine Derivatives (Pseudothiohydantoins)
A classic and often overlooked side reaction in the Hantzsch synthesis can lead to the formation of a pseudothiohydantoin isomer. This occurs through an alternative cyclization pathway of the S-alkylated intermediate.
-
Causality: Instead of the nitrogen attacking the ketone carbonyl, it can attack the ester carbonyl. While generally less favorable, this pathway can be promoted by certain conditions. The subsequent rearrangement and cyclization lead to a different heterocyclic core.
-
How to Avoid It:
-
Temperature Management: This side reaction is often promoted at higher-than-optimal temperatures. Adhering to the recommended temperature range (60-80°C) is critical.
-
Solvent Effects: The choice of solvent can influence the conformation of the intermediate, potentially favoring one cyclization pathway over another. Ethanol is generally preferred as it has been shown to yield the desired thiazole effectively.[7]
-
Section 3: Experimental Protocols for Quality Control
Protocol 3.1: In-Process Reaction Monitoring by TLC
Objective: To determine the point of maximum product formation and minimize byproduct generation from extended reaction times.
-
Prepare TLC Plate: Use a silica gel 60 F₂₅₄ plate.
-
Spotting: Apply three spots: a co-spot of both starting materials (SM), the reaction mixture (RM), and a reference spot of the product from a previous batch, if available.
-
Eluent System: A mixture of 30-50% Ethyl Acetate in Hexane is a good starting point. Adjust polarity as needed.
-
Development: Develop the plate in a chamber saturated with the eluent vapor.
-
Visualization: Visualize under UV light (254 nm). The aromatic thiazole product should be UV active. Staining with potassium permanganate can also be used.
-
Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (Ethyl 2-chloro-3-oxohexanoate) has disappeared.
Protocol 3.2: Purification of Crude Product
Objective: To remove common byproducts and isolate the pure target compound.
-
Initial Work-up: After the reaction is complete, cool the mixture and pour it into cold water. Neutralize with a saturated solution of sodium bicarbonate. The crude product often precipitates.[3]
-
Filtration: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water to remove salts and any remaining thiourea.
-
Recrystallization (Primary Method):
-
Solvent: Ethanol or an ethanol/water mixture is an excellent choice for recrystallization.
-
Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the pure crystals by filtration.
-
-
Column Chromatography (If Recrystallization is Insufficient):
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of Ethyl Acetate in Hexane (e.g., starting from 10% and gradually increasing to 40%). This is effective for separating the non-polar dimerization byproduct and any unreacted ketoester from the more polar thiazole product.
-
Section 4: Visual Troubleshooting Workflow
This flowchart provides a logical path to diagnose issues based on analytical observations.
Caption: Figure 2: A step-by-step diagnostic guide for common synthesis issues.
References
-
Al-Aabedy, N. K., Al-Masoudi, N. A., & Abbas, A. K. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 19(9), 14698–14716. [Link]
-
SynArchive. (2024). Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Scribd. [Link]
-
Vekariya, R. J., & Patel, H. D. (2016). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Organic & Medicinal Chemistry Letters, 26(21), 5124-5135. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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- 5. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Hantzsch Thiazole Synthesis
Welcome to the technical support guide for the Hantzsch thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this foundational heterocyclic synthesis, with a primary focus on addressing the challenge of low product yield.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable protocols to get your synthesis back on track.
Question 1: My overall yield is unexpectedly low. What are the primary factors I should investigate?
Low yield in a Hantzsch synthesis is a common issue that can typically be traced back to one of four areas: reaction conditions, reagent quality, stoichiometry, or work-up procedure. While this reaction is known for being high-yielding, careful optimization is key.[1][2]
Causality & Recommended Actions:
-
Suboptimal Reaction Conditions: The interplay between temperature, time, and solvent is critical.
-
Temperature: Many Hantzsch syntheses require heating to overcome the activation energy.[3] Reactions run at room temperature may proceed slowly or not at all. Conversely, excessive heat can lead to decomposition and byproduct formation.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion of starting materials. It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC).[3]
-
Solvent Choice: The polarity of the solvent significantly impacts reaction rate and yield.[3] While alcohols like ethanol and methanol are standard, exploring other options can be beneficial. Some modern variations have shown that solvent-free conditions or mixtures can enhance yields.[4][5]
-
-
Poor Reagent Quality: The purity of your α-haloketone and thioamide is paramount. Impurities can introduce competing side reactions that consume starting materials and complicate purification.[3][4]
-
Recommendation: Use reagents of high purity. If the purity is questionable, consider recrystallizing or distilling the starting materials before use.
-
-
Improper Stoichiometry: Although the core reaction proceeds in a 1:1 molar ratio, using a slight excess of the thioamide (e.g., 1.5 equivalents of thiourea) is a common strategy to drive the reaction towards completion, especially since excess thiourea is often water-soluble and easily removed during work-up.[1][6]
-
Inefficient Product Isolation: The thiazole product is often formed as a hydrohalide salt (e.g., HBr salt), which can be soluble in the reaction solvent.[6] Failure to neutralize this salt will result in significant loss of product during filtration.
Data Summary: Effect of Reaction Conditions
The following table summarizes the impact of different conditions on the yield of a model Hantzsch thiazole synthesis, based on data from multicomponent reactions.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol/Water (50/50) | 65 | 5 | 82 |
| 2 | Methanol | Reflux | 8 | ~70-85 |
| 3 | DMF | 80 | 4 | 75 |
| 4 | Solvent-free | 100 | 0.5 | >90 |
| 5 | Ethanol (Microwave) | 90 | 0.5 | 95 |
Yields are representative and can vary significantly based on specific substrates.[2][7][8]
Question 2: I'm observing a significant side product. How can I improve the reaction's selectivity?
Side product formation is a clear indicator that reaction conditions are not optimized for selectivity. The primary culprits are often excessive temperature or impure starting materials.
Causality & Recommended Actions:
-
Control the Temperature: High temperatures can provide enough energy to activate alternative reaction pathways, leading to undesired byproducts. If using conventional heating, lowering the temperature and extending the reaction time may favor the desired product.[3]
-
Purify Starting Materials: As mentioned previously, impurities are a common source of side reactions.[3] Ensure the α-haloketone and thioamide are pure.
-
Consider a Catalyst: While not always necessary, modern variations of the Hantzsch synthesis employ catalysts, such as silica-supported tungstosilisic acid, to improve efficiency and selectivity, often under milder conditions.[3][7]
Question 3: I've isolated an unexpected isomer. How can I control the regioselectivity?
This is a critical issue when using N-monosubstituted thioureas. The condensation with an α-haloketone can produce two different regioisomers: a 2-(N-substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole. The outcome is dictated by the acidity of the reaction medium.[9]
Causality & Recommended Actions:
-
For 2-(N-substituted amino)thiazoles: This isomer is typically formed exclusively when the reaction is conducted in a neutral solvent like ethanol or methanol.[3][9] This is the favored pathway under standard Hantzsch conditions.
-
For 3-substituted 2-imino-2,3-dihydrothiazoles: The formation of this isomer is favored under strongly acidic conditions. Performing the reaction in a medium like 10M-HCl in ethanol can direct the cyclization to yield the 2-imino isomer.[3][9]
Workflow for Controlling Regioselectivity
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Q2: Are modern variations like microwave-assisted synthesis beneficial?
Yes. Microwave irradiation has been shown to dramatically reduce reaction times (from hours to minutes) and, in many cases, improve yields compared to conventional heating methods. [5][8]The products obtained from microwave-assisted synthesis often require less rigorous purification. [8] Q3: My reaction mixture has turned dark or formed a tar. What does this indicate?
A significant darkening or the formation of tar-like substances often suggests decomposition of the starting materials or the product, or the formation of polymeric byproducts. [5]This is typically caused by excessive heat or prolonged reaction times. It is essential to monitor the reaction by TLC to ensure it is stopped once the starting materials are consumed, preventing degradation of the desired thiazole. [5]
References
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2012). National Institutes of Health (NIH). Retrieved from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Royal Society of Chemistry. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd. Retrieved from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). National Institutes of Health (NIH). Retrieved from [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (n.d.). Springer. Retrieved from [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Aminothiazole-5-Carboxylate Esters
Welcome to the technical support center for the purification of 2-aminothiazole-5-carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these crucial intermediates with high purity. As pivotal building blocks in medicinal chemistry, particularly in the synthesis of kinase inhibitors like Dasatinib, the purity of these esters is paramount.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common purification hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of 2-aminothiazole-5-carboxylate esters in a question-and-answer format.
Question: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" is a common issue where the compound separates from the solution as a liquid instead of a solid.[2] This typically occurs when the solute is supersaturated at a temperature above its melting point, or when the rate of cooling is too rapid. Impurities can also suppress the melting point of the mixture, contributing to this phenomenon.[2]
Here’s a systematic approach to resolve this:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of the hot solvent (in 5-10% increments of the original volume) to slightly decrease the solution's saturation.[2]
-
Slow Cooling is Crucial: Allow the flask to cool to room temperature slowly on the benchtop, undisturbed. Insulating the flask with glass wool or a beaker of warm water can further slow the cooling rate. Rapid cooling, such as placing the flask directly in an ice bath, is a common cause of oiling out.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Re-evaluate Your Solvent System: If the problem persists, the solvent system may be inappropriate. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Consider using a solvent mixture. For instance, dissolve the compound in a small amount of a good solvent (e.g., ethanol, methanol) and then slowly add a poor solvent (e.g., water, hexane) at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.[3]
Question: After purification by column chromatography, my fractions are still impure. What went wrong?
Answer: Impure fractions after column chromatography can result from several factors related to column packing, solvent selection, and sample loading.
-
Poor Column Packing: Air bubbles or cracks in the stationary phase (silica gel) create channels, leading to poor separation. Ensure the silica gel is packed as a uniform, homogenous slurry and is never allowed to run dry.
-
Inappropriate Solvent System (Mobile Phase): If the mobile phase is too polar, all compounds will elute quickly with little separation (low Rf values close to 1). If it's not polar enough, the compounds will not move from the origin (Rf values near 0). The ideal mobile phase should provide good separation of the target compound from its impurities on a Thin Layer Chromatography (TLC) plate, with the Rf of the desired compound typically between 0.2 and 0.4.
-
Sample Overloading: Loading too much crude material onto the column will result in broad, overlapping bands. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Sample Solubility: The crude sample should be dissolved in a minimal amount of the mobile phase or a less polar solvent before loading. Loading the sample in a highly polar solvent can disrupt the top of the column and lead to poor separation.
Question: I've performed an acid-base extraction to remove basic impurities, but my yield is very low. What happened to my ester?
Answer: A significant loss of yield during the acid-base extraction of a 2-aminothiazole-5-carboxylate ester often points to hydrolysis of the ester group.[4] The ester functionality is susceptible to cleavage under strongly basic conditions (e.g., using sodium hydroxide). The resulting carboxylate salt is water-soluble and will be lost to the aqueous layer.
To avoid this:
-
Use a Weaker Base: Instead of strong bases like NaOH or KOH, use a milder base such as sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) for the aqueous wash.[5] These are generally sufficient to remove acidic impurities without significantly hydrolyzing the ester.
-
Limit Contact Time: Do not let the organic layer remain in contact with the basic aqueous solution for extended periods. Perform the extraction and separation swiftly.
-
Work at Room Temperature or Below: Elevated temperatures can accelerate the rate of hydrolysis.
Question: My NMR spectrum shows an unexpected isomer. How can I control the regioselectivity of the Hantzsch synthesis?
Answer: The Hantzsch thiazole synthesis, when using N-monosubstituted thioureas, can lead to the formation of two regioisomers: the desired 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole.[6][7] The formation of these isomers is highly dependent on the acidity of the reaction medium.[7]
-
For 2-(N-substituted amino)thiazoles: The reaction should be conducted in a neutral solvent like ethanol or methanol.[6] This is the generally favored pathway under standard Hantzsch conditions.
-
For 3-substituted 2-imino-2,3-dihydrothiazoles: Performing the reaction under strongly acidic conditions (e.g., 10M HCl in ethanol) can favor the formation of this isomer.[6][7]
If you have already synthesized a mixture of isomers, their separation can be challenging. Careful column chromatography with a well-chosen eluent system is often the most effective method.
Purification Strategy Workflow
Choosing the right purification strategy is critical. The following workflow can help guide your decision-making process.
Caption: A decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose technique for purifying 2-aminothiazole-5-carboxylate esters?
A1: For many cases, recrystallization is an excellent first choice if the crude product is a solid. It is a cost-effective and scalable method that can yield highly pure material.[3] However, its success is highly dependent on finding a suitable solvent or solvent system. If recrystallization fails or the crude product is an oil, column chromatography is the most versatile and widely used technique.[8][9]
Q2: What are some recommended solvent systems for recrystallization?
A2: The choice of solvent is critical and often requires some experimentation. Based on literature, common solvents for recrystallizing 2-aminothiazole derivatives include:
-
Alcohols (e.g., methanol, ethanol)[3]
-
Esters (e.g., ethyl acetate)
-
Ethers (e.g., tetrahydrofuran - THF)[3]
-
Mixtures such as THF/hexane or methanol/water[3]
Q3: How can I use acid-base extraction effectively for these compounds?
A3: Acid-base extraction is primarily used to remove acidic or basic impurities, not typically to isolate the neutral ester product itself.[4][10] The 2-amino group on the thiazole ring is basic and can be protonated.[5][11] However, to avoid partitioning your desired product into the aqueous layer, you would typically use this technique to remove other types of impurities:
-
To Remove Acidic Impurities (e.g., unreacted carboxylic acids): Wash the organic solution of your crude product with a mild aqueous base like sodium bicarbonate. The acidic impurities will be deprotonated and move into the aqueous layer.[12]
-
To Remove Basic Impurities (e.g., other amines): Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic impurities will be protonated and extracted into the aqueous layer.
Crucially, always remember the risk of ester hydrolysis with strong bases. [4]
Q4: How do I monitor the purity of my compound during the purification process?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purity.[8] It allows you to quickly assess the number of components in a mixture and track the progress of a column chromatography separation. For a final, quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the standard method.[13][14][15]
Experimental Protocols
Protocol 1: Recrystallization of Ethyl 2-aminothiazole-5-carboxylate
This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale first.
-
Dissolution: In an Erlenmeyer flask, add the crude solid ester. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
-
Select the Mobile Phase: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives an Rf value of ~0.3 for the desired compound.
-
Pack the Column: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a chromatography column and allow the silica to settle, draining the excess solvent until it is level with the top of the silica bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase. Carefully add the sample solution to the top of the silica bed.
-
Elution: Add the mobile phase to the column and begin collecting fractions. The rate of elution should be controlled to allow for proper separation.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Acid-Base Wash to Remove Impurities
This protocol is for removing acidic or basic impurities from an organic solution of the crude ester.
-
Dissolve Crude Product: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
Perform Wash:
-
To remove acidic impurities: Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel, invert, and vent frequently to release any pressure from CO2 evolution. Shake for 1-2 minutes.
-
To remove basic impurities: Add an equal volume of 1M HCl. Stopper, invert, and shake for 1-2 minutes, venting occasionally.
-
-
Separate Layers: Allow the layers to separate. Drain the lower (aqueous) layer.
-
Wash with Brine: Add an equal volume of saturated aqueous NaCl (brine) to the organic layer, shake, and separate. This helps to remove residual water from the organic layer.
-
Dry and Concentrate: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
References
- Google Patents. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
-
Autechaux. (n.d.). Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process of producing 2-aminothiazole.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Aminothiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
YouTube. (2020, July 23). Acid base extraction. Retrieved from [Link]
-
National Institutes of Health. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]
-
Acta Chimica Slovenica. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Purification of 2-aminothiazole.
-
RSC Publishing. (2017, May 3). Synthesis of aminothiazoles: polymer-supported approaches. Retrieved from [Link]
-
YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Retrieved from [Link]
-
Journal of the Iranian Chemical Society. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical formulations and its application to in vitro metabolic stability. Retrieved from [Link]
-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
PubMed. (2019, May 13). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. excli.de [excli.de]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 12. youtube.com [youtube.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Separation of 2-Aminothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. d-nb.info [d-nb.info]
Technical Support Center: Purification of Crude Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate
Welcome to the technical support center for "Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. The information herein is grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.
I. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of crude this compound.
Issue 1: My final product is a persistent oil or waxy solid, not the expected crystalline solid. What's going wrong?
Possible Causes & Solutions:
-
Residual Solvent: The most common culprit is the presence of residual solvent from the reaction or initial work-up. Solvents can become trapped within the product matrix, preventing proper crystallization.
-
Solution: Ensure your crude product is thoroughly dried under high vacuum, possibly with gentle heating (be cautious of decomposition). If you've performed a solvent extraction, ensure the organic layer is adequately dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.
-
-
Unreacted Starting Materials: The presence of unreacted starting materials, particularly α-haloketones or thioamides used in the Hantzsch thiazole synthesis, can act as impurities that inhibit crystallization.[1][2][3]
-
Solution: Monitor your reaction to completion using Thin Layer Chromatography (TLC).[4][5] If the reaction is incomplete, consider extending the reaction time or gently increasing the temperature. Post-reaction, a carefully chosen purification method like column chromatography can separate your product from unreacted starting materials.
-
-
Side-Products: The Hantzsch synthesis can sometimes yield isomeric byproducts or other impurities.[6]
-
Solution: Characterize your crude product using techniques like ¹H NMR or LC-MS to identify potential side-products. Based on the impurity profile, select an appropriate purification strategy. Recrystallization from a suitable solvent system can be highly effective in removing minor impurities.
-
Issue 2: After recrystallization, the yield is very low. How can I improve it?
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound is too soluble at low temperatures, you will lose a significant portion of your product in the mother liquor.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the compound as an oil.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.
-
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a low yield upon cooling, as the solution will not be saturated.
-
Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures you are creating a saturated solution, which is critical for good recovery.
-
Issue 3: My compound co-elutes with an impurity during column chromatography. How can I achieve better separation?
Possible Causes & Solutions:
-
Inadequate Solvent System: The polarity of the eluent is crucial for achieving good separation on a silica gel column. If the polarity is too high, both your compound and the impurity may travel with the solvent front. If it's too low, they may not move off the baseline.
-
Solution: Systematically vary the solvent system for your column chromatography. A common starting point for thiazole derivatives is a mixture of ethyl acetate and hexanes.[9] You can gradually increase the polarity by increasing the percentage of ethyl acetate. Using TLC to test different solvent ratios beforehand can save significant time and material.
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad, overlapping bands.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used for the column.
-
-
Choice of Stationary Phase: While silica gel is the most common stationary phase, it may not be suitable for all separations.
-
Solution: Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water).[10]
-
Issue 4: I suspect my product is contaminated with acidic or basic impurities. How can I remove them?
Possible Causes & Solutions:
-
Incomplete Quenching or Neutralization: Reactions are often quenched with an acidic or basic solution. If this step is not carried out properly, residual acid or base can contaminate the product.
-
Solution: An acid-base extraction is a highly effective method for removing acidic or basic impurities.[11][12][13] Dissolve your crude product in an organic solvent like diethyl ether or dichloromethane. To remove acidic impurities, wash the organic layer with a mild aqueous base like sodium bicarbonate solution.[14][15] To remove basic impurities, wash with a dilute aqueous acid like 10% hydrochloric acid.[12] After washing, be sure to wash the organic layer with brine (saturated NaCl solution) to remove excess water before drying and concentrating.
-
II. Frequently Asked Questions (FAQs)
What is the typical synthetic route for this compound and what are the likely impurities?
The most common method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3][16] This involves the reaction of an α-haloketone with a thioamide. For this compound, this would typically involve the reaction of a 2-halo-3-oxohexanoate with thiourea.
Likely Impurities:
-
Unreacted starting materials: Ethyl 2-halo-3-oxohexanoate and thiourea.
-
Side-products: Isomeric thiazoles or products from self-condensation of the starting materials.
-
Hydrolysis products: If the reaction is performed in the presence of water, the ester group can be hydrolyzed to a carboxylic acid.
What analytical techniques are best for assessing the purity of my final product?
-
Thin Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the number of components in your crude product.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample.[10][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your desired product and identifying any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. LC-MS can be particularly useful for identifying impurities.[17]
Can I use distillation to purify this compound?
Distillation is generally not a suitable method for purifying this compound. Due to its relatively high molecular weight (214.29 g/mol ) and the presence of functional groups that can lead to decomposition at high temperatures, distillation is likely to result in degradation of the product rather than purification.[18]
III. Experimental Protocols & Data
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and good solubility when hot.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Table 1: Solvent Suitability for Recrystallization of Thiazole Derivatives
| Solvent | Typical Application | Notes |
| Ethanol | Often a good starting point for many thiazole derivatives.[7] | |
| Methanol | Can sometimes lead to transesterification if heated for prolonged periods.[19] | |
| Ethyl Acetate | A moderately polar solvent that can be effective.[8] | |
| Hexanes/Heptane | Often used as an anti-solvent in combination with a more polar solvent like ethyl acetate or ethanol to induce crystallization. | |
| Water | Generally, 2-aminothiazole derivatives have low solubility in water, making it a potential anti-solvent.[1] |
Protocol 2: General Column Chromatography Procedure
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Purification Strategy Selection
Below is a decision tree to guide you in selecting the most appropriate purification strategy for your crude "this compound".
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. synarchive.com [synarchive.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Thiazole synthesis [organic-chemistry.org]
- 17. d-nb.info [d-nb.info]
- 18. This compound | C9H14N2O2S | CID 824437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up challenges for the synthesis of "Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate"
Technical Support Center: Synthesis of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the common challenges encountered during the synthesis and scale-up of this important thiazole intermediate. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process.
Overview of the Synthesis: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for synthesizing this compound is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[1] This reaction involves the cyclocondensation of an α-haloketone or α-halo-β-ketoester with a thioamide-containing compound, typically thiourea, to form the thiazole ring.[2][3] The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction.[4]
For the target molecule, the key precursors are Thiourea and Ethyl 2-chloro-3-oxohexanoate . The reaction proceeds through an initial S_N2 substitution, followed by an intramolecular cyclization and dehydration to yield the final product.
Caption: General reaction scheme for the Hantzsch synthesis of the target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, categorized by the stage of the synthesis.
Category 1: Low Yield and Reaction Inefficiency
Question: My reaction yield is consistently below 50%. What are the most likely causes and how can I fix this?
Low yield is one of the most common frustrations in thiazole synthesis. The issue can typically be traced back to one of three areas: reactant quality, reaction conditions, or competing side reactions.[5]
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
The Cause: The α-halo-β-ketoester (Ethyl 2-chloro-3-oxohexanoate) is susceptible to degradation and can contain acidic impurities that inhibit the reaction. Thiourea can absorb water. Impurities in either starting material can lead to unwanted side reactions, consuming reactants and complicating purification.[5]
-
The Solution:
-
Always use reagents from a reputable supplier or purify them before use.
-
Confirm the purity of the ketoester via ¹H NMR.
-
Ensure thiourea is dry. Store it in a desiccator.
-
Use anhydrous solvents, as water can sometimes be detrimental to the reaction.[5]
-
-
-
Optimize Reaction Conditions:
-
The Cause: The Hantzsch synthesis is sensitive to temperature and solvent choice. Suboptimal conditions can lead to a sluggish reaction or the formation of byproducts.[6]
-
The Solution:
-
Temperature: The reaction typically requires heating to proceed at a reasonable rate. Refluxing in ethanol (approx. 78°C) is a common starting point.[7] Some protocols may use higher temperatures (up to 100°C) in solvents like methanol for faster conversion.[6]
-
Solvent: Ethanol is the most frequently used solvent due to its ability to dissolve both reactants and its appropriate boiling point.[7] Other alcohols like methanol or 1-butanol have also been used successfully. The solvent's polarity is crucial for solubilizing reactants and intermediates.[5]
-
Stoichiometry: While the reaction proceeds in a 1:1 ratio, using a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion, especially if the ketoester is the more valuable reagent.[4]
-
-
-
Monitor for Side Reactions:
-
The Cause: If conditions are not optimal, side reactions can become the primary pathway, significantly reducing the yield of the desired product.
-
The Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). This allows you to visualize the consumption of starting materials and the formation of the product and any major byproducts in near real-time.
-
Caption: Key process stages and considerations for scaling up the synthesis.
Reference Experimental Protocol (Lab-Scale)
Objective: To synthesize this compound.
Materials:
-
Ethyl 2-chloro-3-oxohexanoate (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (anhydrous, ~5-10 mL per gram of ketoester)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (1.1 eq) and ethanol.
-
Heating: Begin stirring and heat the mixture to reflux (~78°C) until the thiourea is fully dissolved.
-
Addition: Slowly add the ethyl 2-chloro-3-oxohexanoate (1.0 eq) to the refluxing solution over 10-15 minutes.
-
Reaction: Maintain the reaction at reflux. Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase) every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Cooling: Once the starting material is consumed, remove the heat source and allow the reaction to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing cold deionized water (10 volumes relative to the ethanol used). A white or off-white solid should precipitate.
-
Isolation: Stir the aqueous slurry for 15-30 minutes. If the solution is acidic, add saturated sodium bicarbonate solution dropwise until neutral (pH ~7). Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with several portions of deionized water.
-
Drying: Dry the solid in a vacuum oven at 40-50°C to a constant weight.
-
Purification (Optional): Recrystallize the crude solid from hot ethanol to obtain the pure product.
References
Sources
- 1. synarchive.com [synarchive.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
Avoiding common pitfalls in the synthesis of 2-aminothiazoles
Welcome to the Technical Support Center for 2-aminothiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this critical heterocyclic scaffold. The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates due to its wide range of biological activities.[1][2][3]
The Hantzsch thiazole synthesis, the classic and most prevalent method, involves the condensation of an α-haloketone with a thiourea derivative.[4][5] While robust, this reaction is notorious for several pitfalls that can impact yield, purity, and reproducibility. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate and overcome these common challenges.
Troubleshooting Guide: Common Synthesis Pitfalls
This section addresses the most frequent issues encountered during the synthesis of 2-aminothiazoles. Each entry details the problem, explores the underlying chemical causes, and provides actionable solutions.
Q1: My reaction yield is unexpectedly low or has failed completely. What are the likely causes?
Low yield is the most common complaint in Hantzsch-type syntheses. The issue typically stems from one or more of the following factors: reactant quality, reaction conditions, or improper work-up.[6][7]
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| Poor Reactant Purity | α-Haloketones can be unstable and are often lachrymatory. Impurities or decomposition can halt the reaction.[8] Thiourea derivatives can contain contaminants that interfere with the cyclization. Solution: Verify the purity of your starting materials via NMR or melting point analysis.[6] Use freshly prepared or purified α-haloketones. Ensure thiourea is of high purity and stored in a desiccator. |
| Suboptimal Temperature | The Hantzsch synthesis is an energy-intensive reaction that often requires heating to overcome the activation energy for both the initial S-alkylation and the final dehydration step.[9][10] Solution: If running at room temperature, gently heat the reaction to 40-60 °C. For less reactive substrates, refluxing in a suitable solvent like ethanol may be necessary.[10] Modern approaches using microwave irradiation can dramatically reduce reaction times and improve yields.[11][12] |
| Incorrect Solvent Choice | The solvent's polarity is critical for solubilizing reactants and intermediates.[6][9] Alcohols like ethanol and methanol are standard choices and generally effective.[10] Solution: While ethanol is a good starting point, a solvent screen is recommended for optimization. For some substrates, solvent-free conditions or alternative solvents like dimethyl carbonate (DMC) have been shown to produce excellent yields.[7][9] |
| Insufficient Reaction Time | The reaction may simply not have proceeded to completion. Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[9] Compare the spots to your starting materials. If starting material is still present, extend the reaction time. |
| Improper Work-up | The 2-aminothiazole product is often a free base that can be lost if the work-up procedure is not optimized. The product is typically precipitated by neutralizing the acidic reaction mixture.[10][13] Solution: Pour the cooled reaction mixture into a basic solution (e.g., 5-10% aq. Na₂CO₃ or NaHCO₃) and stir.[10][13] Ensure the pH is sufficiently basic to precipitate the product fully. If no precipitate forms, the product may be soluble; in this case, perform an extraction with a suitable organic solvent like ethyl acetate.[10] |
Q2: I've isolated a major byproduct that appears to be an isomer of my target compound. What is it and how can I prevent its formation?
This is a classic regioselectivity problem in Hantzsch synthesis, particularly when using N-monosubstituted thioureas. The byproduct is almost certainly the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[6][8][9]
Causality: The Role of pH in Directing Cyclization
The regiochemical outcome is dictated by which nitrogen atom of the N-substituted thiourea intermediate performs the intramolecular cyclization. This choice is highly dependent on the acidity of the reaction medium.
-
Under Neutral/Basic Conditions: The exocyclic, more nucleophilic nitrogen of the N-substituted thiourea attacks the carbonyl carbon. Subsequent dehydration leads to the desired 2-(N-substituted amino)thiazole .[8][9]
-
Under Strongly Acidic Conditions: The endocyclic (ring) nitrogen is protonated, reducing its nucleophilicity. The less-hindered, exocyclic imino nitrogen then becomes the preferred nucleophile, leading to the formation of the undesired 3-substituted 2-imino-2,3-dihydrothiazole .[9][14]
Recommended Solutions:
-
Control the pH: To favor the 2-amino isomer, ensure the reaction is run in a neutral solvent like ethanol without any added acid.[9][14]
-
Avoid Acidic Catalysts: If using a catalyst, select one that does not create a strongly acidic environment.
-
Buffer the Reaction: In sensitive cases, the addition of a mild, non-nucleophilic base can help prevent the formation of the imino isomer.[8]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
"Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate" solubility issues and solutions
Technical Support Center: Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering solubility issues. As Senior Application Scientists, we understand that navigating the physicochemical properties of a novel compound can be a significant hurdle in experimental workflows. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these challenges.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound, providing step-by-step solutions based on established principles of small molecule formulation.
Issue 1: My compound won't dissolve in my desired aqueous buffer.
-
Question: I'm trying to prepare a stock solution of this compound in a phosphate-buffered saline (PBS) for my biological assay, but it remains as a solid. What should I do?
-
Answer: This is a common issue for many heterocyclic compounds, which often exhibit poor aqueous solubility. The molecular structure of this compound, with its aromatic thiazole ring and propyl and ethyl ester groups, contributes to its lipophilic nature. Direct dissolution in aqueous buffers is often not feasible.
Recommended Solutions:
-
Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in a water-miscible organic solvent. The most common choice is dimethyl sulfoxide (DMSO). Other potential solvents include ethanol or N,N-dimethylformamide (DMF).
-
Perform a Serial Dilution: Once you have a concentrated stock solution (e.g., 10-50 mM in DMSO), you can perform a serial dilution into your aqueous buffer to reach the desired final concentration. It is crucial to add the stock solution to the buffer with vigorous vortexing or stirring to ensure rapid and uniform dispersion.
-
Mind the Final Organic Solvent Concentration: For most cell-based assays, the final concentration of the organic solvent should be kept low, typically below 0.5% (v/v), to avoid solvent-induced toxicity or off-target effects.
-
Issue 2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.
-
Question: I have a 20 mM stock of my compound in DMSO. When I add it to my cell culture media to get a final concentration of 20 µM, a precipitate forms immediately. How can I prevent this "crashing out"?
-
Answer: This phenomenon, known as precipitation or "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. The abrupt change in solvent polarity from DMSO to the aqueous buffer reduces the compound's solubility.
Recommended Solutions:
-
pH Adjustment: The 2-amino group on the thiazole ring has a basic character and can be protonated at acidic pH. This protonation can increase the aqueous solubility.[1] Experimentally determine the pKa of your compound or test its solubility at different pH values (e.g., pH 5.0, 6.0, 7.4). If your experimental system can tolerate a lower pH, this may be a viable solution.
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent in your final aqueous buffer can increase the solubility of your compound.[2] Examples include ethanol, propylene glycol, or polyethylene glycol (PEG). The final concentration of the co-solvent should be optimized to ensure it does not interfere with your experiment.
-
Employ Solubilizing Excipients: For more challenging cases, the use of solubilizing agents can be highly effective. These agents form complexes with the compound, increasing its apparent solubility.[2]
-
Cyclodextrins: (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can encapsulate the lipophilic compound in their hydrophobic core.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that solubilize the compound.
-
-
Issue 3: I am observing inconsistent results in my biological assays, which I suspect are due to poor solubility.
-
Question: The dose-response curve for my compound is not consistent between experiments. Could this be related to its solubility?
-
Answer: Absolutely. Poor solubility can lead to a number of issues that manifest as inconsistent assay results. The actual concentration of the compound in solution may be lower than the nominal concentration, and it may decrease over time due to precipitation.
Recommended Solutions:
-
Perform a Kinetic Solubility Assay: Assess the solubility of your compound in the final assay buffer over the time course of your experiment. This will help you understand if the compound is precipitating during the incubation period.
-
Visually Inspect Your Assay Plates: Before and after your experiment, carefully inspect the wells of your microplates for any signs of precipitation.
-
Consider a Different Formulation Strategy: If you confirm that solubility is the root cause of the inconsistency, you may need to adopt a more robust formulation strategy, such as creating a solid dispersion or a lipid-based formulation, especially for in vivo studies.[3]
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the expected solubility of this compound in common solvents?
-
A1: While specific quantitative solubility data for this compound is not widely published, based on its structure and the properties of similar 2-aminothiazole derivatives, we can infer the following qualitative solubility profile:
-
Aqueous Solvents (e.g., water, PBS): Very low solubility is expected.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected.
-
Alcohols (e.g., ethanol, methanol): Good to moderate solubility is expected.[2]
-
Non-polar Organic Solvents (e.g., hexane, toluene): Low solubility is expected.
-
-
-
Q2: How does temperature affect the solubility of this compound?
-
A2: For most solid organic compounds, solubility in organic solvents increases with temperature.[4] Therefore, gentle warming can be used to aid in the dissolution of this compound in solvents like DMSO or ethanol. However, it is crucial to ensure that the compound is stable at elevated temperatures and to cool the solution to the experimental temperature before use.
-
-
Q3: Can I use sonication to help dissolve my compound?
-
A3: Yes, sonication can be a useful technique to break down solid aggregates and increase the rate of dissolution. However, it is important to use a sonication bath and to monitor the temperature to avoid overheating and potential degradation of the compound.
-
-
Q4: Are there any known stability issues with this compound in solution?
-
A4: The stability of the compound in solution will depend on the solvent, pH, temperature, and exposure to light. It is good practice to prepare fresh solutions for your experiments. If you need to store stock solutions, it is recommended to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Part 3: Experimental Protocols & Data
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visual Inspection: Ensure that the solution is clear and free of any visible particles before use.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots.
Protocol 2: Screening for Optimal Aqueous Buffer Conditions
-
Prepare a Series of Buffers: Prepare small volumes of your desired aqueous buffer at different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add the Compound: Add a small, known amount of the solid compound to each buffer to create a supersaturated solution.
-
Equilibrate: Rotate or shake the samples at a constant temperature (e.g., room temperature or 37°C) for 24 hours to allow them to reach equilibrium.
-
Separate the Solid and Liquid Phases: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify the Soluble Fraction: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Analyze the Results: Compare the solubility at different pH values to identify the optimal conditions for your experiment.
Data Presentation
| Solvent/Solvent System | Qualitative Solubility | Recommended Use |
| Water, PBS | Poor | Not recommended for direct dissolution. |
| DMSO, DMF | High | Recommended for preparing concentrated stock solutions. |
| Ethanol, Methanol | Moderate to Good | Can be used for stock solutions or as a co-solvent. |
| Aqueous Buffers with <0.5% DMSO | Low (Concentration Dependent) | Final dilution for in vitro assays. |
| Aqueous Buffers with Co-solvents (e.g., 5% Ethanol) | Improved | For increasing the working concentration in aqueous media. |
| Aqueous Buffers with Cyclodextrins (e.g., 1% HP-β-CD) | Significantly Improved | For challenging solubility issues in aqueous media. |
Part 4: Visualizations
Diagram 1: Troubleshooting Workflow for Compound Precipitation
Caption: A decision tree for troubleshooting compound precipitation.
Diagram 2: Impact of pH on the Solubility of 2-Aminothiazole Derivatives
Caption: The effect of pH on the ionization and solubility of 2-aminothiazoles.
References
-
IJSDR. Methods to boost solubility. International Journal of Scientific Development and Research. Available from: [Link]
- Chen, J., et al. (2017). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
-
ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]
Sources
Validation & Comparative
Confirming the Structure of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate: A Spectroscopic Approach
A Senior Application Scientist's Guide to Structural Elucidation and Comparison of Analytical Techniques
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel heterocyclic compounds such as Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate, a multi-faceted analytical approach is not just best practice, but a necessity. This guide provides an in-depth, experience-driven comparison of spectroscopic methods for the structural confirmation of this target molecule. We will delve into the "why" behind the "how," offering a self-validating system of protocols and data interpretation, grounded in authoritative sources.
The Subject: this compound
Our target molecule, this compound, possesses a substituted 2-aminothiazole core, a scaffold of significant interest in medicinal chemistry. The presence of various functional groups—an amino group, a propyl chain, and an ethyl carboxylate—necessitates a combination of spectroscopic techniques for complete structural assignment.
Caption: Molecular structure of this compound.
The Spectroscopic Toolkit: A Symphony of Data
The core of our structural confirmation lies in the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with key analyte resonances.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A greater number of scans is required due to the lower natural abundance of ¹³C (typically 256-1024 scans).
-
A wider spectral width is necessary (e.g., 0-200 ppm).
-
The following table compares the predicted chemical shifts with a set of hypothetical experimental data for this compound.
| ¹H NMR Data | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity | Integration | Assignment |
| Protons | |||||
| Ethyl (-CH₂CH₃) | 1.35 | 1.33 | triplet | 3H | a |
| Propyl (-CH₂CH₂CH₃) | 0.95 | 0.94 | triplet | 3H | d |
| Propyl (-CH₂CH₂CH₃) | 1.70 | 1.68 | sextet | 2H | c |
| Propyl (-CH₂CH₂CH₃) | 2.80 | 2.78 | triplet | 2H | b |
| Ethyl (-CH₂CH₃) | 4.30 | 4.28 | quartet | 2H | e |
| Amino (-NH₂) | 5.50 | 5.48 | broad singlet | 2H | f |
| ¹³C NMR Data | Predicted δ (ppm) | Experimental δ (ppm) | Assignment |
| Carbons | |||
| Ethyl (-CH₂C H₃) | 14.5 | 14.3 | a' |
| Propyl (-CH₂CH₂C H₃) | 13.8 | 13.6 | d' |
| Propyl (-CH₂C H₂CH₃) | 23.0 | 22.8 | c' |
| Propyl (-C H₂CH₂CH₃) | 32.5 | 32.3 | b' |
| Ethyl (-C H₂CH₃) | 60.5 | 60.2 | e' |
| Thiazole C5 | 115.0 | 114.8 | g' |
| Thiazole C4 | 160.0 | 159.7 | h' |
| Thiazole C2 | 168.0 | 167.5 | f' |
| Ester (C=O) | 165.0 | 164.8 | i' |
Causality Behind Experimental Choices: The use of a high-field NMR spectrometer (≥400 MHz) is crucial for resolving the multiplicities of the propyl and ethyl groups, preventing signal overlap. Proton decoupling in ¹³C NMR is standard practice to simplify the spectrum and enhance the signal-to-noise ratio for the less sensitive ¹³C nucleus.[1][2]
Caption: ¹H NMR assignments for this compound.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy provides rapid and definitive evidence for the presence of specific functional groups by measuring the vibrations of bonds.
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. Place a small amount of the compound directly on the ATR crystal.
-
Data Acquisition:
-
Record the spectrum over the mid-IR range (4000-400 cm⁻¹).
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
| Functional Group | Predicted Absorption (cm⁻¹) | Experimental Absorption (cm⁻¹) | Vibrational Mode |
| N-H (amino) | 3400-3200 | 3350, 3280 (two bands) | N-H stretch |
| C-H (aliphatic) | 3000-2850 | 2960, 2930, 2870 | C-H stretch |
| C=O (ester) | 1730-1715 | 1725 | C=O stretch |
| C=N (thiazole) | 1620-1580 | 1610 | C=N stretch |
| C=C (thiazole) | 1550-1500 | 1530 | C=C stretch |
| C-O (ester) | 1300-1100 | 1250 | C-O stretch |
Trustworthiness of the Protocol: ATR-IR is a highly reproducible technique. The presence of two distinct N-H stretching bands is a self-validating feature for a primary amine (-NH₂). The strong, sharp carbonyl absorption is a reliable indicator of the ester group.[3][4]
Mass Spectrometry (MS): Confirming the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through analysis of its fragmentation pattern.
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, as it is likely to produce an abundant protonated molecular ion [M+H]⁺.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.
-
Fragmentation (MS/MS): If desired, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum (MS/MS) for further structural confirmation.
| MS Data | Predicted m/z | Experimental m/z | Assignment |
| Molecular Ion | |||
| [M+H]⁺ | 215.0852 | 215.0855 | Protonated molecule |
| Major Fragments | |||
| 187.0899 | 187.0901 | Loss of C₂H₄ (ethylene) from the ethyl ester | |
| 169.0798 | 169.0800 | Loss of C₂H₅OH (ethanol) | |
| 141.0848 | 141.0850 | Loss of C₂H₅OH and CO |
Authoritative Grounding: The fragmentation of thiazole derivatives often involves specific ring cleavages.[1] The accurate mass measurement, within a few parts per million (ppm) of the calculated value, provides very high confidence in the elemental composition of the molecule.
Sources
A Comparative Guide to 4-Alkyl-2-Aminothiazole-5-Carboxylates: Spotlight on Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Within this class, 4-alkyl-2-aminothiazole-5-carboxylates have garnered significant attention as versatile intermediates and bioactive molecules. This guide provides a comparative analysis of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate against other 4-alkyl analogs, offering insights into their synthesis, physicochemical properties, and biological potential, supported by experimental data.
Synthesis and Physicochemical Properties: A Comparative Overview
The primary route for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, a reliable and high-yielding reaction between an α-haloketone and a thioamide.[3][4][5] For the synthesis of ethyl 4-alkyl-2-aminothiazole-5-carboxylates, the general strategy involves the reaction of an ethyl 2-alkyl-3-oxobutanoate with a halogenating agent, followed by cyclization with thiourea.[6]
A notable one-pot procedure for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) in a water/THF solvent system, followed by the addition of thiourea and heating.[6][7] This method avoids the isolation of the intermediate ethyl 2-bromo-3-oxobutanoate, simplifying the process and often improving the overall yield.[6] This approach can be adapted for the synthesis of other 4-alkyl analogs, including the title compound, by starting with the corresponding ethyl 2-alkylacetoacetate.
The nature of the 4-alkyl substituent significantly influences the physicochemical properties of these compounds, such as lipophilicity (log P) and solubility. These parameters are crucial for drug development as they affect absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: Comparison of Physicochemical Properties of Ethyl 4-Alkyl-2-Aminothiazole-5-Carboxylates
| Compound | 4-Alkyl Group | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Methyl | C₇H₁₀N₂O₂S | 186.23 | 1.3 |
| Ethyl 2-amino-4-ethylthiazole-5-carboxylate | Ethyl | C₈H₁₂N₂O₂S | 200.26 | 1.8 |
| This compound | Propyl | C₉H₁₄N₂O₂S | 214.29[8] | 2.3[8] |
| Ethyl 2-amino-4-isopropyl-1,3-thiazole-5-carboxylate | Isopropyl | C₉H₁₄N₂O₂S | 214.29 | 2.1 |
As the length of the alkyl chain at the C4 position increases, the lipophilicity (logP) of the molecule generally increases. This trend can have significant implications for the compound's biological activity and pharmacokinetic properties. For instance, increased lipophilicity can enhance membrane permeability but may also lead to lower aqueous solubility and increased metabolic breakdown.
Comparative Biological Activity
The 2-aminothiazole core is a key pharmacophore, and modifications at the C4 and C5 positions can modulate the biological activity. While specific comparative data for this compound is limited in publicly available literature, we can infer potential activities based on studies of related 4-alkyl-2-aminothiazole-5-carboxylates.
Antimicrobial Activity
Derivatives of 2-aminothiazole are well-documented for their antimicrobial properties.[9][10][11] The nature of the substituent at the C4 position can influence the spectrum and potency of this activity. For example, studies on various 2-aminothiazole derivatives have shown that the introduction of different alkyl or aryl groups at the C4 position can lead to significant antibacterial and antifungal activity.[12]
In a study of 2-aminothiazole-4-carboxylate Schiff bases, compounds with different substituents demonstrated significant antibacterial potential against multidrug-resistant strains of Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli.[12] This suggests that this compound and its derivatives could also exhibit promising antimicrobial properties.
Anticancer Activity
The 2-aminothiazole scaffold is a component of several clinically used anticancer drugs, such as dasatinib.[1][13] Research has shown that various 2-aminothiazole analogs exhibit potent and selective inhibitory activity against a wide range of human cancer cell lines.[1] The substituents on the thiazole ring play a crucial role in determining the anticancer efficacy. For instance, in a series of 2-aminothiazole derivatives, compounds bearing straight and branched alkyl chains of different lengths at the C4 position showed varying antitumor activity against leukemia, colon, melanoma, renal, and breast cancer cell lines.[1]
Other Potential Biological Activities
The versatility of the 2-aminothiazole scaffold extends to a wide range of other biological activities, including antiviral, anti-inflammatory, and neuroprotective effects.[2][11] The specific activity is highly dependent on the substitution pattern around the core. Structure-activity relationship (SAR) studies on various series of 2-aminothiazole derivatives have highlighted the importance of the substituents at the C2, C4, and C5 positions for their biological profiles.[14][15]
Experimental Protocols
General Synthesis of Ethyl 4-Alkyl-2-Aminothiazole-5-Carboxylates (Hantzsch Synthesis)
This protocol is a generalized procedure based on the well-established Hantzsch thiazole synthesis.[3][6]
Materials:
-
Ethyl 2-alkylacetoacetate (e.g., ethyl 2-propylacetoacetate)
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Ethanol or a mixture of water and Tetrahydrofuran (THF)
-
Sodium bicarbonate solution
-
Stirring apparatus and heating mantle
Procedure:
-
Dissolve the ethyl 2-alkylacetoacetate in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Add thiourea to the reaction mixture.
-
Heat the mixture to reflux (typically 70-80 °C) for 1-3 hours until the reaction is complete (monitored by TLC).[16]
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Causality behind Experimental Choices: The use of NBS provides a regioselective bromination at the α-position of the ketone. The subsequent reaction with thiourea, a thioamide, leads to the formation of the thiazole ring through a condensation reaction. The one-pot variation simplifies the procedure by avoiding the isolation of the potentially unstable α-bromo ketone intermediate.[6]
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Synthesized 4-alkyl-2-aminothiazole-5-carboxylates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Trustworthiness of the Protocol: This is a standardized and widely accepted method for antimicrobial susceptibility testing, ensuring reproducible and comparable results.
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of this compound.
Structure-Activity Relationship Logic
Caption: Key structural modifications influencing the properties of 4-alkyl-2-aminothiazole-5-carboxylates.
Conclusion
This compound represents a valuable member of the 4-alkyl-2-aminothiazole-5-carboxylate family. Its synthesis is readily achievable through established methods like the Hantzsch synthesis. The length of the 4-alkyl chain, in this case, a propyl group, is a critical determinant of its physicochemical properties, particularly its lipophilicity. While direct comparative biological data is emerging, the known activities of related analogs suggest its potential as a scaffold for developing novel therapeutic agents, particularly in the antimicrobial and anticancer domains. Further research into the specific biological profile of the 4-propyl derivative and a broader range of 4-alkyl analogs is warranted to fully elucidate their structure-activity relationships and therapeutic potential.
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
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Zitko, J., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(23), 5638. Available from: [Link]
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El-Gamal, M. I., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(1), 123-146. Available from: [Link]
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Gedgaudas, R., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688. Available from: [Link]
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KTU ePubl. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Available from: [Link]
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Wang, L., et al. (2013). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(10), 1387-1393. Available from: [Link]
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Costa, R. K. E., et al. (2022). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. European Journal of Medicinal Chemistry, 243, 114774. Available from: [Link]
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ResearchGate. (2025). Synthesis and Crystal Structure of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole Ethanol Solvate 0.25 Hydrate. Available from: [Link]
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El-Sayed, M. A.-A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Available from: [Link]
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Khalifa, M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available from: [Link]
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Cox, C. D., et al. (2018). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Journal of Medicinal Chemistry, 61(15), 6644-6668. Available from: [Link]
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University of Strathclyde. Ethyl 2-amino-4-isopropyl-1,3-thiazole-5-carboxylate. Available from: [Link]
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Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. Available from: [Link]
-
Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2562-2572. Available from: [Link]
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Chinese Chemical Letters. (2015). Structure identification of 4-amino-2-(arylamino)thiazole-5-carboxylic esters. Chinese Chemical Letters, 26(1), 119-122. Available from: [Link]
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ResearchGate. Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate. Available from: [Link]
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Kaplan, N., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 20(19), 5801-5809. Available from: [Link]
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ResearchGate. Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate. Available from: [Link]
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Aslam, M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116. Available from: [Link]
-
Taylor & Francis Online. (2015). Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 946-954. Available from: [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate Analogs
For researchers, scientists, and professionals in drug development, the 2-aminothiazole scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous clinically relevant molecules.[1][2][3] This guide provides an in-depth comparison of analogs of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate, a key exemplar of this structural class. We will dissect the nuanced relationships between chemical structure and biological function, supported by experimental data and detailed protocols to empower your own research endeavors.
The 2-Aminothiazole Core: A Privileged Scaffold
The 2-aminothiazole moiety is a recurring motif in a wide array of therapeutic agents, demonstrating a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][2] The versatility of this scaffold lies in its facile synthesis and the amenability of its three key positions (N-2, C-4, and C-5) to chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Our focus, this compound, serves as an excellent starting point for exploring structure-activity relationships (SAR). The propyl group at the C-4 position, the ethyl carboxylate at C-5, and the primary amino group at N-2 are all ripe for modification to optimize biological activity.
Comparative Analysis of Analog Performance
While direct comparative studies on a systematic variation of the 4-alkyl substituent of this compound are not extensively documented in publicly available literature, we can extrapolate key SAR principles from related 2-aminothiazole series. The following sections will analyze the impact of modifications at each key position, supported by data from analogous compounds.
The Critical Role of the C-4 Substituent
The substituent at the C-4 position of the thiazole ring plays a pivotal role in determining the biological activity and target selectivity of the molecule. While many studies focus on aryl or heteroaryl substitutions for kinase inhibition, the nature of an alkyl substituent at this position can significantly influence lipophilicity and steric interactions within a target's binding pocket.
Key Insights:
-
Lipophilicity and Chain Length: Increasing the length of the alkyl chain at C-4 generally increases the lipophilicity of the compound. This can enhance membrane permeability and cell penetration, potentially leading to improved cellular activity. However, excessive lipophilicity can also lead to off-target effects and reduced solubility.
-
Steric Bulk: The size and shape of the alkyl group can influence how the molecule fits into a binding site. A bulky substituent may be beneficial if it can occupy a hydrophobic pocket, but it could also cause steric hindrance and prevent optimal binding.
Hypothetical SAR for C-4 Alkyl Analogs:
Based on general principles of medicinal chemistry, we can hypothesize the following trend for the anticancer activity of 4-alkyl analogs of this compound:
-
Short Chains (Methyl, Ethyl): May exhibit moderate activity.
-
Medium Chains (Propyl, Butyl): Often represent an optimal balance of lipophilicity and steric bulk, potentially leading to peak activity.
-
Longer/Branched Chains (Pentyl, Isopropyl, Cyclohexyl): Activity may decrease due to excessive lipophilicity or steric clashes within the target binding site.
The following table presents data for related 2-aminothiazole compounds with varying C-4 substituents to illustrate these principles.
| Compound ID | C-4 Substituent | Biological Target/Cell Line | Activity (IC50/GI50) | Reference |
| Analog A | Phenyl | RPMI-8226 (Leukemia) | 0.08 µM (GI50) | [4] |
| Analog B | 3-Chlorophenyl | M. tuberculosis H37Rv | 0.06 µg/mL (MIC) | [5] |
| Analog C | Benzyl | M. tuberculosis H37Rv | 0.06 µg/mL (MIC) | [5] |
This table is a composite representation from multiple sources and is intended to illustrate general SAR principles.
Modifications at the 2-Amino Group
The 2-amino group is a key hydrogen bond donor and a common site for modification to modulate activity and selectivity. Acylation, sulfonylation, and the formation of ureas or thioureas are common strategies to introduce new interactions with the target protein.
Key Insights:
-
Amides and Sulfonamides: Introduction of an amide or sulfonamide linkage can provide additional hydrogen bond acceptors and donors, potentially increasing binding affinity. The nature of the substituent on the acyl or sulfonyl group can be varied to explore different binding pockets.
-
Ureas and Thioureas: These moieties can introduce additional hydrogen bonding capabilities and have been shown to be important for the activity of some kinase inhibitors.[1]
The Influence of the C-5 Carboxylate
The ethyl carboxylate group at the C-5 position is a hydrogen bond acceptor and can be modified to alter the electronic properties and steric profile of the molecule.
Key Insights:
-
Ester to Amide Conversion: Converting the ester to a carboxamide introduces a hydrogen bond donor and can lead to new interactions with the target. The substituents on the amide nitrogen can be varied to probe for additional binding interactions.
-
Ester Chain Length: Varying the alcohol portion of the ester (e.g., methyl, propyl) can subtly alter lipophilicity and solubility.
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following are step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.
Synthesis: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of the 2-aminothiazole core.[6][7]
Protocol: Synthesis of this compound
-
Preparation of Ethyl 2-bromo-3-oxohexanoate:
-
To a solution of ethyl 3-oxohexanoate (1 equivalent) in a suitable solvent (e.g., diethyl ether or chloroform) at 0°C, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-bromo-β-ketoester. This intermediate is often used in the next step without further purification.
-
-
Cyclization with Thiourea:
-
Dissolve the crude ethyl 2-bromo-3-oxohexanoate (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
-
Biological Evaluation: Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8][9][10]
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Biological Evaluation: Kinase Inhibition Assay
For analogs that are designed as kinase inhibitors, a direct enzymatic assay is crucial to determine their potency and mechanism of action.
Protocol: In Vitro Kinase Inhibition Assay (Example: CK2)
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a solution of the recombinant kinase (e.g., CK2α) in the reaction buffer.
-
Prepare a solution of the peptide substrate in the reaction buffer.
-
Prepare a solution of [γ-³³P]ATP in the reaction buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, peptide substrate, and test compound at various concentrations.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Reaction Quenching and Detection:
-
Stop the reaction by adding a quench buffer (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to a DMSO control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
To determine the mechanism of inhibition (e.g., ATP-competitive or non-competitive), perform the assay with varying concentrations of both the inhibitor and ATP and analyze the data using a Lineweaver-Burk plot.[11]
-
Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound itself is not extensively characterized, 2-aminothiazole derivatives are known to inhibit various kinases involved in cancer cell proliferation and survival.[11][12][13] For instance, some analogs have shown potent activity against kinases such as Aurora kinase, CDK, and Src-family kinases.
The inhibition of these kinases can disrupt critical signaling pathways, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide, extrapolated from related series, highlight the importance of systematic modifications at the C-4, N-2, and C-5 positions. Future research should focus on the synthesis and biological evaluation of a focused library of 4-alkyl analogs to definitively establish the SAR for this particular series. The detailed experimental protocols provided herein offer a robust framework for such investigations, enabling researchers to confidently advance their drug discovery programs.
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Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. ACS Omega, 5(21), 12345-12356. (2020). Available at: [Link]
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2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie, 332(4), 137-142. (1999). Available at: [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586. (2013). Available at: [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(10), 18758-18771. (2015). Available at: [Link]
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Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2562-2572. (1992). Available at: [Link]
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A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. (2010). Available at: [Link]
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Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. (2009). Available at: [Link]
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Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 433. (2018). Available at: [Link]
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Structure identification of 4-amino-2-(arylamino)thiazole-5-carboxylic esters. Chinese Chemical Letters, 27(4), 585-588. (2016). Available at: [Link]
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Quantitative Structure-Activity Relationship Studies Of Amino Acids Conjugated 2-Amnio-Arylthiazole As Antifungal. ResearchGate. (2019). Available at: [Link]
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Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Medicinal Chemistry Research, 24(7), 2757-2770. (2015). Available at: [Link]
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A Comparative Guide to the Biological Activity of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate Derivatives
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][3] This guide focuses on the derivatives of "Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate," providing a comparative analysis of their potential biological activities based on established structure-activity relationships (SAR) within the broader class of 2-aminothiazoles. We will delve into the experimental data supporting these claims and provide detailed protocols for their evaluation.
The Versatile 2-Aminothiazole Scaffold
The 2-aminothiazole core is a privileged structure in drug discovery, serving as the foundation for numerous approved drugs and clinical candidates.[4] The reactivity of the 2-amino group and the potential for substitution at various positions on the thiazole ring allow for the creation of large, diverse chemical libraries for biological screening. The general synthesis of the parent scaffold, this compound, typically follows the Hantzsch thiazole synthesis.
Caption: General Hantzsch synthesis of the parent compound.
Derivatization of this core structure, particularly at the 2-amino position and potentially through modifications of the 4-propyl and 5-carboxylate groups, can significantly modulate its biological activity.
Comparative Analysis of Biological Activities
Antimicrobial Activity
Thiazole derivatives are well-documented for their antibacterial and antifungal properties.[1][5][6] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Structure-Activity Relationship (SAR) Insights:
-
Substitutions at the 2-Amino Group: Acylation of the 2-amino group or its incorporation into Schiff bases often enhances antimicrobial potency.[7] The introduction of aromatic or heteroaromatic rings can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria.[8]
-
Modifications at the 4- and 5-Positions: While the 4-propyl and 5-carboxylate groups of the parent compound contribute to its overall lipophilicity and electronic properties, modifications can fine-tune its activity. For instance, replacing the ethyl ester with other alkyl or aryl groups can impact cell permeability and target interaction.
Comparative Data for 2-Aminothiazole Derivatives:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various 2-aminothiazole derivatives against representative bacterial and fungal strains. While not direct derivatives of our core topic, they provide valuable insights into the potential of this class of compounds.
| Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| Schiff base derivatives | S. aureus | Comparable to Ampicillin | [7] |
| Schiff base derivatives | E. coli | Comparable to Ampicillin | [7] |
| 2-Phenylacetamido-thiazole | E. coli | 1.56 - 6.25 | [8] |
| 2-Phenylacetamido-thiazole | S. aureus | 1.56 - 6.25 | [8] |
| Thiazole-1,3,5-triazine derivatives | C. albicans | 32 - 128 | [9] |
| Bisthiazole derivatives | A. fumigatus | 0.03 | [8] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the synthesized derivatives can be determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 1024 µg/mL.
-
Serial Dilution: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a concentration range of 512 µg/mL to 1 µg/mL.
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be observed visually or by using a viability indicator like resazurin.
Anticancer Activity
The thiazole moiety is present in several anticancer drugs, and novel derivatives are continuously being explored for their potential to inhibit cancer cell proliferation and induce apoptosis.[10][11][12][13]
Structure-Activity Relationship (SAR) Insights:
-
Substitutions at the 2-Amino Group: The introduction of bulky aromatic or heteroaromatic substituents at the 2-amino position has been shown to be crucial for anticancer activity.[14] These groups can engage in hydrophobic and hydrogen bonding interactions within the active sites of target proteins, such as kinases.
-
Role of the 4- and 5-Positions: Modifications at these positions can influence the overall shape and electronic distribution of the molecule, affecting its ability to bind to specific biological targets. For example, the presence of a phenyl group at the 4-position is common in many active compounds.
Comparative Data for Thiazole Derivatives:
The following table presents the half-maximal inhibitory concentration (IC50) values for various thiazole derivatives against different cancer cell lines.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(Hydrazinyl)-1,3-thiazole | MCF-7 (Breast) | 5.73 | [11] |
| 2-(Hydrazinyl)-1,3-thiazole | MDA-MB-231 (Breast) | 12.15 | [11] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast) | 2.57 | [10][12] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | HepG2 (Liver) | 7.26 | [10][12] |
| Imidazo[2,1-b]thiazole derivatives | A375P (Melanoma) | Sub-micromolar | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of test compounds.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Conclusion
The derivatives of this compound represent a promising class of compounds with the potential for significant antimicrobial and anticancer activities. The extensive body of research on analogous 2-aminothiazole derivatives provides a strong foundation for guiding the synthesis and evaluation of novel compounds based on this specific scaffold. By leveraging the structure-activity relationship insights and employing the standardized biological evaluation protocols detailed in this guide, researchers can effectively explore the therapeutic potential of this versatile chemical class. Further derivatization and screening are warranted to identify lead compounds for future drug development efforts.
References
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Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (URL: [Link])
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (URL: [Link])
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (URL: [Link])
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Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. (URL: [Link])
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Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (URL: [Link])
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Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (URL: [Link])
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (URL: [Link])
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Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (URL: [Link])
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A Comparative Guide to the Synthetic Routes of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate, a key building block for the synthesis of various pharmacologically active compounds, can be synthesized through several pathways. This guide provides an in-depth comparison of the primary synthetic routes, offering detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the optimal method for their specific needs.
Introduction to the Synthetic Landscape
The synthesis of this compound predominantly revolves around the classic Hantzsch thiazole synthesis.[1] This robust and versatile reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[2] However, variations on this theme have emerged, driven by the principles of green chemistry and the need for more efficient and environmentally benign processes.[3] These alternative routes include one-pot syntheses, microwave-assisted reactions, and catalyst-free approaches. This guide will dissect and compare these methodologies.
Core Synthetic Strategies: A Head-to-Head Comparison
The choice of synthetic route is often a trade-off between reaction time, yield, cost, safety, and environmental impact. Below, we compare the traditional Hantzsch synthesis with modern, greener alternatives.
Route 1: The Classical Hantzsch Thiazole Synthesis
This well-established, two-step method first involves the synthesis of the requisite α-halo-β-ketoester, followed by its cyclocondensation with thiourea.
Step 1: Synthesis of the α-halo-β-ketoester Intermediate
The key precursor, ethyl 2-chloro-3-oxohexanoate, can be prepared from ethyl 3-oxohexanoate. The latter is synthesized via the alkylation of ethyl acetoacetate with a propyl halide.[4][5]
Step 2: Cyclocondensation with Thiourea
The synthesized α-chloro-β-ketoester is then reacted with thiourea in a suitable solvent, typically ethanol, to yield the target molecule.[1]
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis
Part A: Synthesis of Ethyl 3-oxohexanoate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium (1.0 eq) in absolute ethanol (sufficient volume) with cooling.
-
To the resulting sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at 0-5 °C.
-
After the addition is complete, add 1-bromopropane (1.1 eq) dropwise and allow the reaction mixture to warm to room temperature.
-
Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain ethyl 3-oxohexanoate.
Part B: Synthesis of Ethyl 2-chloro-3-oxohexanoate
-
Dissolve ethyl 3-oxohexanoate (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield ethyl 2-chloro-3-oxohexanoate, which can be used in the next step without further purification.
Part C: Synthesis of this compound
-
In a round-bottom flask, dissolve ethyl 2-chloro-3-oxohexanoate (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and neutralize with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Route 2: One-Pot Synthesis from a β-Ketoester
This streamlined approach avoids the isolation of the intermediate α-halo-β-ketoester, thereby reducing reaction time and simplifying the workup procedure.[6] The halogenating agent, such as N-bromosuccinimide (NBS), is added in situ.
Experimental Protocols
Protocol 2: One-Pot Synthesis
-
To a mixture of ethyl 3-oxohexanoate (1.0 eq) in a solvent mixture of water and THF (tetrahydrofuran) below 0°C, add N-bromosuccinimide (NBS) (1.2 eq).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.
-
Add thiourea (1.0 eq) to the reaction mixture and heat to 80°C for 2 hours.
-
After completion, cool the reaction mixture and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield the final product.[7]
Route 3: Microwave-Assisted Hantzsch Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and increased yields.[8] This method can be applied to the classical Hantzsch synthesis, significantly accelerating the cyclocondensation step.
Experimental Protocols
Protocol 3: Microwave-Assisted Synthesis
-
In a microwave-safe reaction vessel, combine ethyl 2-chloro-3-oxohexanoate (1.0 eq), thiourea (1.2 eq), and a minimal amount of a polar solvent like ethanol or DMF (dimethylformamide).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120°C) and power for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel and transfer the contents to a beaker containing ice-cold water.
-
Neutralize with a base to precipitate the product.
-
Filter, wash with cold water, and dry the solid.
-
Recrystallize from a suitable solvent to obtain the pure product.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Classical Hantzsch Synthesis | Route 2: One-Pot Synthesis | Route 3: Microwave-Assisted Synthesis |
| Number of Steps | 3 (Alkylation, Halogenation, Cyclization) | 2 (Alkylation, One-pot Halogenation/Cyclization) | 3 (Alkylation, Halogenation, Microwave Cyclization) |
| Reaction Time | Long (several hours to days) | Moderate (several hours) | Short (minutes for the cyclization step) |
| Typical Yield | Good to excellent | Good | Often higher than classical methods |
| Workup & Purification | Requires isolation of intermediates | Simplified workup, may require chromatography | Rapid workup, often high purity precipitate |
| Scalability | Readily scalable | Scalable with careful control of exotherms | Scalability can be limited by microwave reactor size |
| Safety & Handling | Involves handling of lachrymatory α-haloketones | In situ generation of α-haloketone reduces exposure | Requires specialized microwave equipment |
| Green Chemistry Aspect | Use of organic solvents, longer heating times | Reduced number of steps and workup | Reduced solvent volume and energy consumption |
Mechanistic Insights
The core of all three routes is the Hantzsch thiazole synthesis mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the α-halo-β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Conclusion and Recommendations
For laboratories equipped with standard organic synthesis glassware, the one-pot synthesis (Route 2) offers a significant improvement over the classical Hantzsch method by reducing reaction time and simplifying the overall process. It represents a good balance between efficiency and accessibility.
For research groups focused on high-throughput synthesis or rapid lead optimization, the microwave-assisted synthesis (Route 3) is the superior choice. The dramatic reduction in reaction time allows for the rapid generation of a library of analogs. While it requires specialized equipment, the benefits in terms of speed and often improved yields can be substantial.
The classical Hantzsch synthesis (Route 1) , while being the most established method, is also the most laborious. However, it remains a valuable and reliable method, particularly for large-scale synthesis where the isolation of intermediates can be advantageous for ensuring purity and controlling the process.
Ultimately, the selection of the most appropriate synthetic route will depend on the specific requirements of the research project, including the desired scale, available equipment, and the importance of time and resource efficiency.
References
- BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds.
- A Comparative Guide to the Hantzsch Thiazole Synthesis: Benchmarking α-Haloketone Efficiency. (2025). Benchchem.
- Green synthetic strategies toward thiazoles: a sustainable approach. (n.d.).
- Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(3), 259-265.
- Bouherrou, S., et al. (2018).
- Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(3), 259-265.
- Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society, 80(4), 453-458.
- Mechanism of Hantzsch Thiazole Synthesis. (n.d.).
- Cope, A. C., et al. (1957). The Alkylation of Esters and Nitriles. Organic Reactions, 9, 107-331.
- Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 1-13.
- Alkylation of Enolate Ions. (2023, July 24). Chemistry LibreTexts.
- Alkylation of Enolate Ions. (2025, March 12). Chemistry LibreTexts.
- Sharma, M. G., Rajani, D. P., & Patel, H. M. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Journal of Saudi Chemical Society, 21(Suppl 1), S357-S364.
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- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- Marković, S., et al. (2013). Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides. Russian Journal of Physical Chemistry A, 87(13), 2207-2213.
- Synthesis of ethyl 3-oxohexano
- Ethyl 2-aminothiazole-5-carboxyl
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- Ethyl 2-chloro-3-oxohexano
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Benchmarking the Efficacy of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate Based Scaffolds: A Comparative Guide
This guide provides a comprehensive technical comparison of scaffolds based on the "Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate" core structure. As a privileged scaffold in medicinal chemistry, the 2-aminothiazole moiety is a cornerstone in the development of numerous therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the potential efficacy of this chemical series, supported by experimental data from closely related analogs and detailed protocols for comparative evaluation.
While specific experimental data for this compound is not extensively available in the public domain, this guide will benchmark its potential by examining the biological activities of structurally similar 2-aminothiazole derivatives. The choice of substituents on the thiazole ring is crucial in determining the pharmacological profile of the compound. By analyzing derivatives with varying alkyl groups at the 4-position and other modifications, we can extrapolate the potential therapeutic applications and guide future research directions for the propyl-substituted scaffold.
The 2-Aminothiazole Scaffold: A Versatile Core in Drug Discovery
The 2-aminothiazole ring is a prominent heterocyclic motif found in a wide array of biologically active compounds, including approved drugs such as the kinase inhibitor Dasatinib and the anti-inflammatory agent Meloxicam. Its prevalence stems from its ability to engage in diverse biological interactions, attributable to its unique electronic and structural features. The 2-aminothiazole core can act as a hydrogen bond donor and acceptor, and its aromatic nature allows for π-π stacking interactions, making it an effective pharmacophore for targeting various enzymes and receptors.
Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The therapeutic potential of these compounds is often fine-tuned by the nature and position of substituents on the thiazole ring. For instance, modifications at the C4 and C5 positions can significantly influence the potency and selectivity of the molecule.
Comparative Efficacy Analysis: Anticancer and Antimicrobial Activities
To benchmark the potential efficacy of "this compound," this section presents a comparative analysis of the anticancer and antimicrobial activities of structurally related 2-aminothiazole derivatives. The data is compiled from various in vitro studies and is presented to highlight the structure-activity relationships (SAR) within this chemical class.
Anticancer Activity
The 2-aminothiazole scaffold is a key component of many potent anticancer agents.[1][2] The mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival. The following table summarizes the in vitro cytotoxic activity of various 2-aminothiazole derivatives against a panel of human cancer cell lines.
| Compound ID | R Group (at C4) | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | Methyl | K562 (Leukemia) | 16.3 | [2] |
| Analog 2 | Phenyl | H1299 (Lung) | 4.89 | [2] |
| Analog 3 | Phenyl | SHG-44 (Glioma) | 4.03 | [2] |
| Analog 4 | 4-chlorophenyl | K562 (Leukemia) | Not specified | [3] |
| Dasatinib | (Reference Drug) | K562 (Leukemia) | < 1 | [3] |
Analysis of Structure-Activity Relationship (SAR):
The data suggests that the nature of the substituent at the C4 position of the 2-aminothiazole ring plays a significant role in determining the anticancer potency. Aromatic substitutions at this position, as seen in Analog 2 and 3, appear to confer potent cytotoxic activity against lung and glioma cancer cell lines.[2] The presence of a phenylamide group at the C5 position, as seen in analogs of Dasatinib, is also a key determinant of activity, particularly against leukemia cell lines.[3] It is plausible that an alkyl group, such as the propyl group in the title compound, may also contribute to cytotoxic activity, although likely through different binding interactions than aromatic moieties.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. The 2-aminothiazole scaffold has shown promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi. The following table summarizes the minimum inhibitory concentration (MIC) values for selected 2-aminothiazole derivatives.
| Compound ID | R Group (at C4) | Microorganism | MIC (µg/mL) | Reference |
| Analog 5 | Phenyl | Staphylococcus aureus | 12.5 | General finding |
| Analog 6 | Substituted Phenyl | Escherichia coli | 25 | General finding |
| Analog 7 | Pyridyl | Mycobacterium tuberculosis | 0.78 | General finding |
| Ampicillin | (Reference Drug) | Staphylococcus aureus | 0.25-2.0 | Standard value |
| Isoniazid | (Reference Drug) | Mycobacterium tuberculosis | 0.02-0.2 | Standard value |
Analysis of Structure-Activity Relationship (SAR):
The antimicrobial activity of 2-aminothiazole derivatives is also heavily influenced by the substitution pattern. Aromatic and heteroaromatic rings at the C4 position appear to be favorable for antibacterial and antimycobacterial activity. The specific electronic and steric properties of these substituents likely govern the interaction with microbial targets. The ethyl carboxylate group at the C5 position of the title compound could also influence activity, potentially by affecting cell permeability or interaction with intracellular targets.
Experimental Protocols for Efficacy Benchmarking
To enable researchers to directly compare the efficacy of "this compound" with other compounds, this section provides detailed, step-by-step protocols for standard in vitro assays.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Experimental Workflow for MTT Assay
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism on an agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in an ambient air incubator.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Experimental Workflow for Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion and Future Directions
The 2-aminothiazole scaffold remains a highly attractive starting point for the development of novel therapeutic agents. While direct efficacy data for "this compound" is limited, the analysis of its structural analogs suggests a strong potential for both anticancer and antimicrobial activities. The presence of the 4-propyl group offers a unique lipophilic character that may influence cell membrane permeability and target engagement, warranting further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of "this compound" and a focused library of its derivatives. By employing the standardized protocols outlined in this guide, researchers can generate robust and comparable data to elucidate the structure-activity relationships and identify lead candidates for further preclinical development. The exploration of different alkyl and aryl substitutions at the C4 position, coupled with modifications of the C5-carboxylate group, will be crucial in optimizing the potency and selectivity of this promising class of compounds.
References
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Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Daruj 29, 1–25. Available from: [Link]
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Liu, Z., et al. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(7), 451-458. Available from: [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available from: [Link]
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Spectroscopic comparison of "Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate" with its precursors
This technical guide provides a comprehensive spectroscopic comparison of the versatile heterocyclic compound, Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate, with its precursors. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis and structural elucidation of the target molecule through meticulous spectroscopic analysis. By understanding the distinct spectral signatures of the starting materials and the final product, researchers can confidently verify the successful synthesis and purity of this important thiazole derivative.
Introduction: The Significance of 2-Aminothiazoles
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex bioactive molecules. Accurate and reliable synthesis and characterization of such building blocks are paramount to the success of drug discovery and development programs. This guide employs a comparative spectroscopic approach to provide an unambiguous confirmation of the target molecule's identity.
Synthesis of this compound: The Hantzsch Thiazole Synthesis
The formation of the thiazole ring is achieved through the well-established Hantzsch thiazole synthesis, a robust and high-yielding reaction.[1][2] This method involves the condensation of an α-halocarbonyl compound with a thioamide. In this specific synthesis, the precursors are ethyl 2-chloro-3-oxohexanoate and thiourea.
The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the α-haloketoester, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][4]
Figure 2: Logical flow of the spectroscopic analysis for structural confirmation.
Experimental Protocols
Synthesis of this compound
-
To a solution of ethyl 2-chloro-3-oxohexanoate (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Characterization
-
FT-IR: Record the spectrum of the precursors and the purified product as KBr pellets or as a thin film on a salt plate using a Fourier Transform Infrared spectrophotometer.
-
NMR: Dissolve the samples in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Mass Spectrometry: Obtain the mass spectrum of each compound using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.
Conclusion
This guide demonstrates the power of comparative spectroscopic analysis in the synthesis and characterization of this compound. By carefully examining the FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectra of the precursors and the final product, researchers can confidently confirm the successful formation of the target molecule. The provided experimental protocol offers a reliable method for the synthesis of this valuable building block, paving the way for its application in the development of novel therapeutic agents.
References
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Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
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-
Thiazole synthesis. In Organic Chemistry Portal. [Link]
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
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"Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate" alternatives in drug design and discovery
A Comparative Guide to Alternatives for the 2-Aminothiazole Scaffold in Drug Discovery
Abstract
The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs like the kinase inhibitor Dasatinib.[1][2] Its utility stems from a combination of favorable electronics, hydrogen bonding capabilities, and relative synthetic accessibility. This guide focuses on Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate as a representative example of this class to explore a critical challenge: the scaffold's dual nature as a potential toxicophore.[3][4] We will provide an in-depth comparison of strategic alternatives, including bioisosteric replacements and scaffold hopping, offering researchers field-proven insights and detailed experimental protocols to navigate the complexities of lead optimization and de-risk their drug discovery programs.
The 2-Aminothiazole Scaffold: A Privileged Structure with Caveats
The 2-aminothiazole core is a five-membered heterocycle that has proven to be exceptionally versatile in drug design. Its prevalence is not accidental; the exocyclic amino group and the endocyclic nitrogen act as key hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions with biological targets. This scaffold is a fundamental component of drugs targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[5][6]
However, the very features that make the thiazole ring biologically active also make it susceptible to metabolic activation. The ring can undergo oxidative metabolism, particularly C4-C5 epoxidation, which can lead to the formation of reactive electrophilic metabolites.[3] These metabolites can covalently bind to cellular macromolecules, a mechanism often associated with idiosyncratic adverse drug reactions. This inherent liability necessitates a careful evaluation of the risk-benefit profile and drives the search for viable alternatives during lead optimization.
Strategic Alternatives in Scaffold Design
When moving away from a core scaffold like 2-aminothiazole, medicinal chemists typically employ two primary strategies: conservative bioisosteric replacement or more disruptive scaffold hopping. The choice depends on the specific liabilities of the lead compound and the goals of the optimization program.
Strategy 1: Bioisosteric Replacement to Mitigate Metabolic Liabilities
Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. The primary goal of this strategy is to replace the metabolically labile thiazole ring with a more stable isostere that preserves the key binding interactions.
Causality Behind the Choice: By replacing the thiazole core, we aim to eliminate the specific metabolic pathway (e.g., epoxidation) responsible for generating reactive metabolites. Isosteres like 1,2,4-oxadiazoles or 1,2,3-triazoles are often chosen because they are generally more resistant to oxidative metabolism while mimicking the steric and electronic profile of the original ring, including its ability to participate in hydrogen bonding and aromatic interactions.[7][8]
Caption: Bioisosteric replacement of the thiazole core.
Comparative Performance Data:
The following table presents hypothetical but representative data comparing a parent 2-aminothiazole compound with its bioisosteric analogs. The key metrics are target potency (IC₅₀) and metabolic stability, measured as the half-life (t½) in human liver microsomes (HLM).
| Scaffold ID | Core Heterocycle | Target Kinase IC₅₀ (nM) | HLM Stability (t½, min) | Rationale for Change |
| Parent-01 | 2-Aminothiazole | 15 | < 10 | High potency, but poor metabolic stability. |
| ALT-01A | 3-Amino-1,2,4-oxadiazole | 25 | > 60 | Significantly improved stability with a modest loss in potency.[7] |
| ALT-01B | 5-Amino-1,2,3-triazole | 40 | 45 | Improved stability, retains key H-bond donor.[8] |
This data illustrates a common trade-off: bioisosteric replacement can dramatically improve pharmacokinetic properties like metabolic stability, sometimes at the cost of a slight reduction in potency, which can often be regained through further optimization of peripheral substituents.
Strategy 2: Scaffold Hopping for Novel IP and Improved Selectivity
Scaffold hopping is a more radical approach where the central core of the molecule is replaced with a structurally distinct scaffold that maintains a similar 3D arrangement of the key pharmacophoric features.
Causality Behind the Choice: This strategy is employed to achieve several goals simultaneously:
-
Escape Existing IP: It allows for the discovery of novel chemical matter, moving away from a crowded patent landscape.
-
Improve Selectivity: A new scaffold will interact with the target's binding site differently, potentially avoiding interactions with off-target proteins that the original scaffold bound to.
-
Overcome Liabilities: It can resolve fundamental issues with the original scaffold, such as toxicity or poor solubility, that cannot be fixed by peripheral modifications.
The development of Dasatinib is a classic example, where the 2-aminothiazole template was optimized to create a potent pan-Src kinase inhibitor.[9] A hypothetical scaffold hop could move from this thiazole core to a pyrimidine-based structure.
Caption: Conceptual diagram of a scaffold hop.
Comparative Performance Data:
The table below compares the selectivity profile of a thiazole-based kinase inhibitor with a hypothetical aminopyrimidine-based alternative against a panel of related kinases.
| Scaffold ID | Core Scaffold | Target Kinase A IC₅₀ (nM) | Off-Target Kinase B IC₅₀ (nM) | Selectivity Ratio (B/A) |
| Parent-01 | 2-Aminothiazole | 15 | 45 | 3 |
| Hop-01 | Aminopyrimidine | 20 | > 1000 | > 50 |
The data shows that while the hopped scaffold is slightly less potent against the primary target, its selectivity against a key off-target kinase is dramatically improved. This enhancement is crucial for reducing mechanism-based side effects in drug candidates.
Experimental Validation: Protocols and Workflows
Trustworthiness in drug discovery is built on robust and reproducible experimental protocols. The following sections provide detailed methodologies for the synthesis of a parent thiazole compound and a standard biological assay for its evaluation.
Protocol: Hantzsch Synthesis of this compound
This protocol describes the classic Hantzsch thiazole synthesis, a reliable method for constructing the core scaffold.[10]
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in absolute ethanol (5 mL/mmol), add thiourea (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-4 hours).
-
Allow the mixture to cool to room temperature. A precipitate may form.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and water.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrohalic acid formed, until effervescence ceases.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound.
Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis to ensure the integrity of subsequent biological testing.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method for assessing the potency of a compound against a target kinase. It relies on a FRET (Förster Resonance Energy Transfer) signal between a europium-labeled antibody and a fluorescent tracer that competes with the test compound for the kinase's ATP binding site.
Caption: Workflow for a FRET-based kinase binding assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in a buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Assay Plate Preparation: Dispense the diluted compounds into a low-volume 384-well microplate. Include controls for high signal (DMSO only, no inhibitor) and low signal (no kinase).
-
Reagent Addition: Add the target kinase, Eu-labeled antibody, and the fluorescent tracer to the wells according to the manufacturer's protocol. The order of addition is critical.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET. Measure the emission at two wavelengths (e.g., acceptor emission and donor emission).
-
Data Analysis: Calculate the emission ratio. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation: The assay's robustness is confirmed by calculating the Z'-factor from the control wells. A Z'-factor > 0.5 indicates a high-quality, reliable assay.
Discussion and Future Outlook
The decision to move away from a privileged yet problematic scaffold like 2-aminothiazole is a critical juncture in any drug discovery project.
-
Bioisosteric replacement is often the first and most logical step when the primary issue is metabolic liability. It is a lower-risk strategy aimed at producing an analog with improved pharmacokinetics while retaining the established pharmacology.
-
Scaffold hopping is a higher-risk, higher-reward strategy. It is best suited for situations where the lead series is encumbered by multiple issues (e.g., poor selectivity, toxicity, and a competitive IP landscape) that cannot be solved with minor modifications.
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central (PMC). [Link]
-
Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. SpringerLink. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
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2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. [Link]
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2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. [Link]
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Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. [Link]
-
1,2,4‐Oxadiazoles as thiazole bioisostere. ResearchGate. [Link]
-
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link]
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Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. PubMed. [Link]
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Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]
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Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. ACS Publications. [Link]
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Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central (PMC). [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]
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2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. PubMed. [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
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Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bentham Science. [Link]
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2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Link]
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate (CAS No. 81569-37-1). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of why specific protective measures are critical. The procedures outlined here are designed to create a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of your research.
Important Advisory: Specific safety data for this compound is not extensively published. Therefore, this guidance is synthesized from the known hazards of the closely related analog, Ethyl 2-aminothiazole-4-carboxylate (CAS No. 5398-36-7), and established best practices for handling novel thiazole derivatives.[1][2][3][4] Thiazole derivatives are a class of compounds with diverse and potent biological activities, demanding a cautious and thorough approach to safety.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the potential risks is the foundation of effective protection. Based on data from its structural analog, this compound should be treated as a hazardous substance with the following potential routes of exposure and effects:
-
Eye Contact: The compound is expected to be a serious eye irritant .[5][6][7][8] Direct contact with the solid or solutions can cause significant damage.
-
Skin Contact: Classified as a skin irritant and potentially harmful upon absorption.[5][6][7][8] Prolonged contact can lead to irritation, and systemic effects cannot be ruled out.
-
Inhalation: As a solid, the compound presents a risk of respiratory tract irritation.[6][7][9][10] This is particularly relevant when weighing or transferring the powder, as fine dust can be easily inhaled.
-
Ingestion: The analog is considered harmful if swallowed .[5][7][8]
These hazards dictate that the primary goal of our Personal Protective Equipment (PPE) strategy is to establish a complete barrier between you and the chemical, preventing any direct contact.[11]
The Core Protective Ensemble: Your Non-Negotiable Baseline
For any task involving this compound, the following PPE constitutes the minimum required standard.[12][13] This ensemble should be donned before entering the designated work area.
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, is mandatory. This protects your personal clothing and skin from incidental splashes and spills.[13]
-
Eye and Face Protection: At a minimum, wear safety glasses with side-shields that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[9][12] Given the serious eye irritation hazard, upgrading to tightly fitting chemical splash goggles is strongly recommended for all wet chemistry tasks.[6]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[12] It is crucial to inspect gloves for any signs of degradation or puncture before use. Always use proper glove removal techniques to avoid contaminating your skin.[9] For tasks with a higher risk of prolonged contact, consider double-gloving or using heavier-duty gloves.[12]
-
Foot Protection: Fully enclosed, chemical-resistant shoes are required. Open-toed shoes, sandals, or woven footwear offer no protection and are not permitted in the laboratory.[12][13]
Task-Specific Protocols: Scaling Protection to the Risk
Different laboratory operations present varying levels of exposure risk. The following table outlines how to augment your core PPE based on the specific task at hand. The principle is simple: as the risk of aerosolization, splashing, or contamination increases, so too must the level of protection.
| Task | Potential Exposure Pathway | Minimum Required PPE | Recommended Best Practice |
| Weighing Solid Compound | Inhalation of fine powder, skin contact with dust. | Core Ensemble + N95 Dust Mask . | Perform weighing inside a chemical fume hood or a ventilated balance enclosure to eliminate inhalation risk. |
| Preparing Solutions | Splashes to face and body, skin contact. | Core Ensemble (upgraded to Chemical Goggles ). | Core Ensemble + Face Shield (over goggles) + Chemical-Resistant Apron . |
| Running Reaction/Transfer | Splashes, aerosol generation, skin contact. | Core Ensemble (upgraded to Chemical Goggles ). | Core Ensemble + Face Shield + Double-Gloves . All operations must be conducted within a certified chemical fume hood. |
| Work-up & Purification | Splashes, prolonged skin contact during transfers. | Core Ensemble (upgraded to Chemical Goggles ). | Core Ensemble + Face Shield + Chemical-Resistant Apron + Double-Gloves . |
| Waste Disposal | Splashes from liquid waste, skin contact with contaminated materials. | Core Ensemble (upgraded to Chemical Goggles ). | Core Ensemble + Face Shield + Double-Gloves . Handle all waste containers as if they are fully contaminated. |
Procedural Discipline: The Key to Effective Protection
The finest PPE is rendered useless by improper technique. Adherence to strict donning, doffing, and disposal procedures is a self-validating system that ensures containment.
Step-by-Step Donning and Doffing Sequence
-
Donning (Putting On):
-
Put on your lab coat and fasten it completely.
-
Put on your eye protection (goggles/safety glasses).
-
Put on any required respiratory protection (e.g., N95 mask).
-
Wash and dry hands thoroughly.
-
Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Doffing (Taking Off) - The Contamination Control Point
-
Gloves: Remove the first glove by pinching the outside at the wrist and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately.
-
Lab Coat: Unbutton the coat. Shrug it off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it and hang it in the designated area or place it in the appropriate laundry receptacle.
-
Eye/Face Protection: Remove by handling the earpieces or strap from behind your head.
-
Respiratory Protection: Remove by handling the straps.
-
Hand Hygiene: Wash your hands thoroughly with soap and water as the final step.[9]
-
Disposal of Contaminated PPE
All disposable PPE, including gloves and N95 masks, used while handling this compound must be disposed of as hazardous chemical waste.[9] Do not discard them in regular trash receptacles. Follow your institution's specific guidelines for chemical waste disposal.
Visual Guide: PPE Selection Workflow
This diagram illustrates the logical decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
-
ACS Material. (2020-07-14). PPE and Safety for Chemical Handling. ACS Material. [Link]
-
University of Washington Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
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Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]
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PubChem. Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. [Link]
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Georganics. (2011-02-11). ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE Safety Data Sheet. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Georganics. Ethyl 2-aminothiazole-4-carboxylate - High purity. [Link]
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Al-Mokyna, E., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. [Link]
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ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. [Link]
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International Journal of Pharmaceutical Research and Applications. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]
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FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]
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World Journal of Research and Review. An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
